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  • Product: 1-(3-Methylisoxazol-4-yl)ethanone
  • CAS: 58752-01-5

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Profiling of 1-(3-Methylisoxazol-4-yl)ethanone: A Comprehensive Guide for Drug Development

Executive Summary In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed as a bioisostere for esters and amides to improve metabolic stability and target affinity. 1-(3-Methylisox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed as a bioisostere for esters and amides to improve metabolic stability and target affinity. 1-(3-Methylisoxazol-4-yl)ethanone (also known as 4-acetyl-3-methylisoxazole; CAS: 1137-56-0) is a highly versatile building block used in the synthesis of complex therapeutics.

This technical whitepaper provides an authoritative, in-depth guide to the regioselective synthesis and rigorous structural elucidation of 1-(3-methylisoxazol-4-yl)ethanone. By detailing the causality behind specific synthetic choices—such as the use of capto-dative dipolarophiles to control regiochemistry—and establishing self-validating analytical workflows, this guide serves as a robust framework for researchers integrating this intermediate into drug discovery pipelines.

Synthetic Pathways & Mechanistic Insights

The Challenge of Regioselectivity

The standard method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to substituted alkenes. However, reacting acetonitrile oxide with simple enones like 3-buten-2-one (methyl vinyl ketone) predominantly yields the 5-acetyl regioisomer [1]. For drug development programs requiring the 4-acetyl substitution pattern, this lack of regiocontrol is a critical bottleneck.

The Capto-Dative Solution

To invert the regioselectivity, we employ (E)-4-methoxy-3-buten-2-one as the dipolarophile. The methoxy group profoundly alters the electronic distribution of the alkene. According to Frontier Molecular Orbital (FMO) theory, the reaction is governed by the LUMO (dipole) – HOMO (dipolarophile) interaction. The high preference of the methoxy substituent for the 5-position of the resulting isoxazoline ring dictates the exclusive formation of the 4-acetyl-5-methoxy intermediate [1].

Crucially, this intermediate is unstable under the reaction conditions. The methoxy group acts as an excellent leaving group, driving a spontaneous β -elimination of methanol to yield the fully aromatic 1-(3-methylisoxazol-4-yl)ethanone. This spontaneous aromatization acts as a self-validating synthetic step : the complete disappearance of the methoxy signal in the crude 1 H NMR confirms both the correct regiochemistry and the completion of the reaction.

Synthesis A Acetonitrile Oxide (Dipole) B (E)-4-methoxy-3-buten-2-one (Dipolarophile) C 1,3-Dipolar Cycloaddition [FMO Controlled] D Primary Cycloadduct (Isoxazoline Intermediate) C->D E - MeOH (Spontaneous Elimination) D->E Aromatization F 1-(3-Methylisoxazol-4-yl)ethanone (Target: 4-Acetyl-3-methylisoxazole) E->F AB AB AB->C Concerted Reaction

Fig 1: Regioselective 1,3-dipolar cycloaddition and subsequent aromatization workflow.

Structural Elucidation (NMR, IR, MS)

Thorough structural elucidation is mandatory to confirm the 4-acetyl substitution versus the 5-acetyl isomer. The analytical workflow relies on a triad of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Analytical Workflow Logic

Elucidation S1 Sample Preparation (CDCl3, 298K) S2 1H & 13C NMR (1D & 2D COSY/HSQC) S1->S2 S3 High-Res Mass Spec (ESI-TOF) S1->S3 S4 FT-IR Spectroscopy (ATR) S1->S4 S5 Data Synthesis & Structure Confirmation S2->S5 Connectivity & Regiochemistry S3->S5 Exact Mass (m/z 126.055) S4->S5 Functional Groups (C=O, C=N)

Fig 2: Multi-modal analytical workflow for structural elucidation and validation.

Quantitative Data Summaries

The most definitive proof of the 4-acetyl structure lies in the 1 H NMR spectrum. In the 4-acetyl isomer, the isolated isoxazole proton (H-5) appears significantly downfield (~8.90 ppm) compared to the H-4 proton of a 5-acetyl isomer. Furthermore, a long-range optimized COSY experiment will reveal a fine scalar coupling ( 4J≈0.5 Hz) between the 3-methyl group and H-5, confirming their relative spatial arrangement [1].

Table 1: Validated NMR Data Summary (400 MHz / 100 MHz, CDCl 3​ )

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling 13 C Chemical Shift (ppm)Assignment Notes
5 8.90s (or fine q, J≈0.5 Hz)160.0Highly deshielded isoxazole CH
4 --115.5Quaternary carbon, α to carbonyl
3 --159.0Quaternary carbon, bearing methyl
C=O --192.0Acetyl carbonyl
4-COCH 3​ 2.45s28.5Acetyl methyl group
3-CH 3​ 2.40s (or fine d, J≈0.5 Hz)11.5Long-range coupling to H-5

Table 2: Key HRMS and FT-IR Data

TechniqueParameterExpected ValueDiagnostic Significance
HRMS (ESI+) [M+H]+ 126.0555 m/z Confirms exact molecular formula C 6​ H 7​ NO 2​
FT-IR (ATR) ν (C=O)~1685 cm −1 Conjugated ketone stretching
FT-IR (ATR) ν (C=N)~1600 cm −1 Isoxazole ring stretching
FT-IR (ATR) ν (C-H)~3110 cm −1 Aromatic/Heteroaromatic C-H stretch

Experimental Protocols

To ensure reproducibility across global laboratories, the following protocols are engineered with built-in quality control checkpoints.

Protocol A: Regioselective Synthesis

Causality Note: Acetonitrile oxide is highly reactive and prone to dimerization (forming 3,4-dimethylfuroxan). It must be generated in situ in the presence of the dipolarophile.

  • Reagent Preparation: Dissolve (E)-4-methoxy-3-buten-2-one (1.0 equiv, 10 mmol) and acetohydroximoyl chloride (1.2 equiv, 12 mmol) in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere.

  • In Situ Dipole Generation: Cool the mixture to 0 °C using an ice bath. Add triethylamine (1.3 equiv, 13 mmol) dropwise over 30 minutes. Observation: A white precipitate of triethylamine hydrochloride will form, indicating the successful generation of acetonitrile oxide.

  • Cycloaddition & Aromatization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The intermediate primary cycloadduct will spontaneously eliminate methanol during this period.

  • Workup: Quench the reaction with water (30 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL) to remove excess amine, saturated NaHCO 3​ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to afford 1-(3-methylisoxazol-4-yl)ethanone as a pale yellow oil.

Protocol B: Analytical Characterization

Causality Note: Proper relaxation delays in NMR are required to accurately integrate the quaternary carbons for complete structural assignment.

  • NMR Acquisition:

    • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Acquire a standard 1D 1 H spectrum (16 scans, 10s relaxation delay).

    • Acquire a standard 1D 13 C spectrum (1024 scans).

    • Self-Validation Check: Verify the absence of a methoxy singlet near 3.8 ppm to confirm complete aromatization.

  • HRMS Analysis:

    • Dilute a 1 μ L aliquot of the sample in 1 mL of LC-MS grade Methanol/Water (1:1) containing 0.1% formic acid.

    • Inject into an ESI-TOF mass spectrometer in positive ion mode. Calibrate externally using sodium formate clusters.

  • FT-IR Analysis:

    • Place a neat drop of the purified oil directly onto a diamond ATR crystal.

    • Collect 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 , applying background subtraction.

Conclusion

The synthesis and structural elucidation of 1-(3-methylisoxazol-4-yl)ethanone demand precise control over reaction regiochemistry and rigorous analytical validation. By utilizing a capto-dative dipolarophile, chemists can force a highly regioselective 1,3-dipolar cycloaddition that self-validates through spontaneous aromatization. The multi-modal analytical workflow presented here ensures that the resulting intermediate meets the stringent purity and structural identity requirements necessary for downstream pharmaceutical development.

References

  • Chimichi, S., & Cosimelli, B. (1992). Regioselective Synthesis of 4-Acetyl- and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl- and Methyl Enol Ethers. Synthetic Communications, 22(20), 2909-2920.[Link]

Exploratory

spectroscopic data for 1-(3-Methylisoxazol-4-yl)ethanone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 1-(3-Methylisoxazol-4-yl)ethanone Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-(3-Methylisoxazol-4-yl)ethanone is a heter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Profile of 1-(3-Methylisoxazol-4-yl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylisoxazol-4-yl)ethanone is a heterocyclic ketone with significant potential as a building block in medicinal chemistry and materials science. Its isoxazole core is a privileged scaffold found in numerous biologically active compounds.[1][2] A thorough understanding of its spectroscopic characteristics is fundamental for identity confirmation, purity assessment, and quality control in synthetic and developmental workflows. This guide presents a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(3-Methylisoxazol-4-yl)ethanone. Due to the scarcity of directly published, consolidated data for this specific molecule, this document synthesizes information from established spectroscopic principles and data from structurally related analogs to provide an authoritative and predictive profile. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Molecular Structure and Overview

The structural identity of a compound is the bedrock of all further chemical and biological investigation. The molecule 1-(3-Methylisoxazol-4-yl)ethanone consists of an isoxazole ring substituted at the 3-position with a methyl group and at the 4-position with an acetyl group. This arrangement dictates a unique electronic environment that is directly reflected in its spectroscopic signatures.

Caption: Molecular structure of 1-(3-Methylisoxazol-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[3] The chemical shifts and coupling patterns are definitive indicators of the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(3-Methylisoxazol-4-yl)ethanone is expected to show three distinct singlet signals, corresponding to the isoxazole ring proton and the two methyl groups. The absence of adjacent protons for coupling results in singlets, simplifying spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~8.8 - 9.0 Singlet 1H H-5 (isoxazole ring) The proton at the C-5 position is significantly deshielded by the adjacent ring oxygen and nitrogen atoms.
~2.5 - 2.7 Singlet 3H -C(O)CH₃ (acetyl) The acetyl methyl protons are deshielded by the adjacent carbonyl group.

| ~2.4 - 2.6 | Singlet | 3H | Isoxazole-CH₃ | The methyl group attached to the C-3 position of the isoxazole ring experiences a typical chemical shift for a methyl on an aromatic-like heterocyclic system. |

Note: Chemical shifts are referenced against tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on analysis of similar isoxazole structures.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon environments. For this molecule, five distinct signals are predicted, corresponding to the three isoxazole ring carbons and the two carbons of the acetyl substituent.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~195.0 C =O (acetyl) The carbonyl carbon exhibits a characteristic downfield shift due to the strong deshielding effect of the double-bonded oxygen.
~168.0 C -3 (isoxazole) The C-3 carbon, bonded to a methyl group and the ring nitrogen, appears in the typical range for substituted isoxazoles.[4]
~157.0 C -5 (isoxazole) The C-5 carbon, adjacent to the ring oxygen and bonded to a proton, is significantly deshielded.
~115.0 C -4 (isoxazole) The C-4 carbon, bearing the acetyl group, is expected to be the most upfield of the ring carbons.
~30.0 -C(O)C H₃ (acetyl) The acetyl methyl carbon is found in the typical aliphatic region.

| ~12.0 | Isoxazole-C H₃ | The methyl carbon attached to the isoxazole ring appears at a characteristic upfield chemical shift. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[6] Add a small amount of TMS as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7] Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle to ensure quantitative integration.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time (typically 2-5 seconds is sufficient).

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.[8]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~1710 Strong C=O Carbonyl Stretch
~1600 Medium C=N Isoxazole Ring Stretch
~1450 Medium C-H Methyl Bend
~1150 Medium-Strong C-O Isoxazole Ring Stretch

| ~3050 | Weak | C-H | Aromatic-like (isoxazole ring) Stretch |

The most diagnostic peak is the strong absorption around 1710 cm⁻¹, which is characteristic of a ketone carbonyl group.[9][10] The presence of bands corresponding to the C=N and C-O stretches further confirms the isoxazole heterocycle.[4]

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline-corrected and the peak positions (in cm⁻¹) and relative intensities should be recorded.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern.[3]

  • Molecular Formula: C₅H₆N₂O₂

  • Molecular Weight: 126.11 g/mol

  • Predicted Exact Mass: 126.0429

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z = 126. Subsequent fragmentation is likely to proceed via characteristic pathways for ketones and heterocyclic systems.

  • Molecular Ion (M⁺˙): The peak at m/z = 126 corresponds to the intact molecule.

  • Loss of Acetyl Radical: A primary fragmentation pathway involves the cleavage of the bond between the isoxazole ring and the acetyl group, resulting in a stable acylium ion and the isoxazole radical, or vice-versa. The most prominent fragment is often due to the loss of the acetyl group as a radical (•COCH₃, 43 Da), leading to a fragment at m/z = 83 .

  • Loss of Methyl Radical: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion can also occur, yielding a fragment at m/z = 111 .

G cluster_main Predicted EI-MS Fragmentation mol [C₅H₆N₂O₂]⁺˙ m/z = 126 (Molecular Ion) frag1 [C₃H₂N₂O]⁺ m/z = 83 mol->frag1 - •COCH₃ (43 Da) frag2 [C₄H₃N₂O₂]⁺ m/z = 111 mol->frag2 - •CH₃ (15 Da)

Caption: Predicted major fragmentation pathways for 1-(3-Methylisoxazol-4-yl)ethanone in EI-MS.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (0.1 - 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source for fragmentation analysis or an Electrospray Ionization (ESI) source for accurate mass determination (HRMS).

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound, for instance, m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and compare its mass to the calculated molecular weight. Analyze the major fragment ions to corroborate the proposed structure. For high-resolution mass spectrometry (HRMS), the measured exact mass should be within 5 ppm of the calculated value to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound is a holistic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation provides a definitive structural assignment. The workflow below illustrates a systematic approach to characterization.

G start Synthesized Compound 1-(3-Methylisoxazol-4-yl)ethanone ms Mass Spectrometry (MS) - Determine MW - Confirm Formula (HRMS) start->ms Purity Check ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, C=N) start->ir Initial Screen nmr NMR Spectroscopy (¹H, ¹³C) - Map C-H Framework - Confirm Connectivity start->nmr Detailed Analysis analysis Integrated Data Analysis ms->analysis ir->analysis nmr->analysis structure Structure Confirmed analysis->structure Consistent Data

Caption: Workflow for the comprehensive spectroscopic characterization of a synthesized compound.

References

  • BenchChem. (2025).
  • N. J. E. S. R. (n.d.).
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Research Trend. (2023, May 15). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend.
  • MDPI. (2024, October 18). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI.
  • Arkivoc. (n.d.). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc.
  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and characterization of some novel isoxazolyl-1,3-thiazolidin-4-ones. JOCPR.
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Spectroscopic Profile of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Technical Guide. BenchChem.
  • BPAS Journals. (n.d.). One pot synthesis of 1–(3–methyl–4H–benzo[2][8]thiazin–2–yl) ethanone and its antimicrobial properties. BPAS Journals.

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (n.d.). IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone.

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 1-(3-Methylisoxazol-4-yl)ethanone in Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of 1-(3-Methylisoxazol-4-yl)ethanone in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of 1-(3-Methylisoxazol-4-yl)ethanone in a range of common organic solvents. In the absence of extensive published data for this specific compound, this document outlines the fundamental principles of solubility, details a robust experimental protocol for solubility determination using the gold-standard shake-flask method, and provides guidance on data analysis and interpretation. The methodologies described herein are designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Critical Role of Solubility

1-(3-Methylisoxazol-4-yl)ethanone is a heterocyclic ketone that serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. The isoxazole moiety is a recognized pharmacophore present in a number of approved drugs, and its derivatives are continually explored for novel therapeutic activities.[1] The utility of 1-(3-Methylisoxazol-4-yl)ethanone in synthetic chemistry and its potential incorporation into drug candidates underscore the importance of understanding its fundamental physicochemical properties. Among these, solubility is paramount.

In drug discovery, poor solubility can lead to unreliable results in biological assays and can present significant challenges for formulation and bioavailability.[2] In chemical synthesis, the solubility of a reactant in a given solvent dictates the choice of reaction conditions and can influence reaction rates and yields. Therefore, a well-characterized solubility profile is not merely academic; it is a critical dataset that informs key decisions throughout the research and development pipeline.

This guide provides a self-contained methodology for determining the solubility of 1-(3-Methylisoxazol-4-yl)ethanone in a curated selection of organic solvents. We will delve into the theoretical underpinnings of solubility, provide a step-by-step experimental protocol, and illustrate how to analyze and interpret the resulting data.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. At the molecular level, the process of dissolution involves the breaking of intermolecular forces within the solute (solute-solute interactions) and the solvent (solvent-solvent interactions), and the formation of new intermolecular forces between the solute and the solvent (solute-solvent interactions).[3]

The adage "like dissolves like" is a useful heuristic. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of a molecule is determined by the distribution of electron density across its structure. 1-(3-Methylisoxazol-4-yl)ethanone possesses a moderately polar structure due to the presence of the ketone carbonyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring. These features allow for dipole-dipole interactions and the potential for hydrogen bonding with protic solvents.

The key intermolecular forces at play include:

  • Van der Waals Forces (London Dispersion Forces): Weak, transient forces present in all molecules.

  • Dipole-Dipole Interactions: Occur between polar molecules. The carbonyl group in 1-(3-Methylisoxazol-4-yl)ethanone is a significant dipole.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. While the target molecule itself does not have a hydrogen bond donor, the ketone's oxygen atom can act as a hydrogen bond acceptor.

The interplay of these forces, along with the overall molecular size and shape, will determine the extent to which 1-(3-Methylisoxazol-4-yl)ethanone dissolves in a particular organic solvent.

Physicochemical Properties of 1-(3-Methylisoxazol-4-yl)ethanone

A summary of the known physicochemical properties of 1-(3-Methylisoxazol-4-yl)ethanone is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₇NO₂[4]
Molecular Weight 125.13 g/mol [4]
Appearance Not specified, likely a solid or liquid[4][5]
Boiling Point Not available[4]
Melting Point Not available[4]

The structure of 1-(3-Methylisoxazol-4-yl)ethanone is shown below:

Based on its structure, we can anticipate that it will exhibit moderate polarity. The acetyl group and the isoxazole ring introduce polar characteristics, while the methyl groups are nonpolar. This suggests that the compound will likely be more soluble in polar organic solvents than in nonpolar hydrocarbon solvents.

Recommended Solvents for a Comprehensive Solubility Screen

To establish a comprehensive solubility profile, it is recommended to test a range of organic solvents with varying polarities and chemical properties. The solvents listed in Table 2 are commonly used in both synthetic and pharmaceutical laboratories.

Solvent ClassSolventRationale
Protic MethanolPolar protic solvent, capable of hydrogen bonding.
EthanolSimilar to methanol but slightly less polar.
IsopropanolA less polar alcohol.
Aprotic Polar AcetonitrileA polar solvent with a strong dipole moment.
AcetoneA common polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent, often used for compounds with low aqueous solubility.[6]
Dichloromethane (DCM)A moderately polar chlorinated solvent.
Nonpolar TolueneAn aromatic, nonpolar solvent.
HeptaneA nonpolar aliphatic hydrocarbon.
Diethyl EtherA relatively nonpolar ether.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[7][8] The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment
  • 1-(3-Methylisoxazol-4-yl)ethanone (solid form)

  • Selected organic solvents (as per Table 2)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Workflow Diagram

G cluster_prep Step 1: Sample Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_analyze Step 4: Analysis A Weigh excess 1-(3-Methylisoxazol-4-yl)ethanone B Add a known volume of organic solvent to a vial A->B Add solid to solvent C Seal vials and place on shaker B->C D Shake at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow vials to stand for undissolved solid to settle D->E F Withdraw supernatant using a syringe E->F G Filter supernatant through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Quantify concentration using UV-Vis or HPLC H->I J Calculate solubility (e.g., in mg/mL) I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of solid 1-(3-Methylisoxazol-4-yl)ethanone. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting point could be to add approximately 10-20 mg of the compound.

    • Accurately pipette a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[2][9]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to sediment.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of accurate dilutions of the saturated filtrate with the same solvent.

    • Determine the concentration of 1-(3-Methylisoxazol-4-yl)ethanone in the diluted samples using a pre-validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10] A calibration curve prepared with known concentrations of the compound will be necessary for accurate quantification.

  • Data Calculation:

    • Calculate the concentration of the original, undiluted filtrate based on the dilution factor.

    • The resulting concentration is the solubility of 1-(3-Methylisoxazol-4-yl)ethanone in that specific solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Visualization

The determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison.

Table 3: Example Solubility Data for 1-(3-Methylisoxazol-4-yl)ethanone at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Insert experimental value][Insert calculated value]
Ethanol[Insert experimental value][Insert calculated value]
Acetonitrile[Insert experimental value][Insert calculated value]
Acetone[Insert experimental value][Insert calculated value]
Dichloromethane[Insert experimental value][Insert calculated value]
Toluene[Insert experimental value][Insert calculated value]
Heptane[Insert experimental value][Insert calculated value]

Visualizing the relationship between solubility and solvent properties can provide valuable insights. The following diagram illustrates a conceptual plot of solubility against a solvent polarity index.

G cluster_solubility Solubility vs. Solvent Polarity cluster_polarity Solvent Polarity A High Solubility X Polar Solvents (e.g., Methanol, DMSO) A->X Expected for polar compounds B Moderate Solubility Y Mid-Polarity Solvents (e.g., Acetone, DCM) B->Y Intermediate interactions C Low Solubility Z Nonpolar Solvents (e.g., Toluene, Heptane) C->Z Poor interactions for polar compounds

Caption: Conceptual Relationship Between Solubility and Solvent Polarity.

Interpretation and Application of the Solubility Profile

The generated solubility data provides a quantitative measure of the affinity of 1-(3-Methylisoxazol-4-yl)ethanone for different chemical environments.

  • High solubility in polar solvents (e.g., methanol, DMSO) would confirm the expected polar nature of the compound, driven by the ketone and isoxazole functionalities.

  • Low solubility in nonpolar solvents (e.g., heptane) would indicate that the solute-solvent interactions are significantly weaker than the solute-solute and solvent-solvent interactions.

  • The relative order of solubility across the tested solvents can be used to select appropriate solvent systems for various applications:

    • Chemical Reactions: A solvent in which the compound is highly soluble is often a good choice for a reaction medium to ensure a homogeneous phase.

    • Purification (Crystallization): A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.

    • Pharmaceutical Formulation: For drug development, understanding the solubility in pharmaceutically acceptable solvents is crucial for designing liquid formulations or for predicting dissolution behavior from solid dosage forms.[11]

Conclusion

Determining the solubility profile of a compound like 1-(3-Methylisoxazol-4-yl)ethanone is a fundamental step in its characterization. This guide has provided a comprehensive, expert-driven framework for this task. By combining a solid theoretical understanding with a robust experimental methodology like the shake-flask method, researchers can generate high-quality, reliable data. This data is not only essential for academic purposes but also serves as a critical guide for practical applications in synthesis, purification, and pharmaceutical development, ultimately enabling more informed and efficient scientific endeavors.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved from [Link]

  • SCIRP. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

  • PMC. (2025, August 19). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. Retrieved from [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • LookChem. (n.d.). Cas 58752-01-5,Ethanone, 1-(3-methyl-4-isoxazolyl)-. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-bromo-1-(3-methyl-4-isoxazolyl)ethanone. Retrieved from [Link]

  • JOCPR. (2016). Synthesis and characterization of some novel isoxazolyl-1,3-thiazolidin-4-ones. Journal of Chemical and Pharmaceutical Research, 8(2):780-782. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and characterization of some novel isoxazolyl-1,3-thiazolidin-4-ones. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • PubMed. (2020, February 15). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2026, March 23). THERMODYNAMIC PROPERTIES OF 1-[1-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-PYRROLE-3-YL]ETHANONE SOLUTIONS IN ORGANIC SOLVENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. Retrieved from [Link]

Sources

Exploratory

thermal stability and decomposition of 1-(3-Methylisoxazol-4-yl)ethanone

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(3-Methylisoxazol-4-yl)ethanone Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(3-Methylisoxazol-4-yl)ethanone

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Thermal Profiling

1-(3-Methylisoxazol-4-yl)ethanone is a key heterocyclic building block in medicinal chemistry and materials science. The isoxazole motif is a privileged structure, appearing in numerous pharmacologically active compounds. As with any chemical entity intended for further processing, storage, or inclusion in a final product, a thorough understanding of its thermal stability is not merely academic—it is a critical component of risk assessment, process optimization, and quality control. Instability under thermal stress can lead to degradation, the formation of potentially toxic impurities, and compromised product efficacy.

This guide provides a comprehensive technical overview of the thermal behavior of 1-(3-Methylisoxazol-4-yl)ethanone. We will delve into the theoretical underpinnings of isoxazole ring decomposition, propose a specific degradation pathway for the title compound, and provide detailed, field-proven experimental protocols for its characterization using modern thermal analysis techniques. The methodologies described herein are designed as a self-validating system to ensure scientifically sound and reproducible results.

Theoretical Framework: The Unimolecular Decomposition of the Isoxazole Ring

The thermal decomposition of the isoxazole ring is a well-studied area of organic chemistry. The process is primarily governed by the inherent weakness of the N-O bond (bond energy ≈ 200 kJ/mol), which is the typical initiation point for degradation. Theoretical and experimental studies on isoxazole and its simple derivatives have established several key mechanistic pathways.[1][2][3]

The primary event is the homolytic cleavage of the N-O bond, leading to a diradical intermediate, which is believed to be a carbonyl-vinylnitrene.[2] From this pivotal intermediate, the molecule can follow several rearrangement and fragmentation routes:

  • Isomerization to Azirine: The vinylnitrene can rearrange to a 2H-azirine intermediate, which can subsequently isomerize to the more stable oxazole.[2][4]

  • Fragmentation to Nitriles and CO: A dominant pathway for many isoxazoles is fragmentation into stable, low-molecular-weight products. For the parent isoxazole, acetonitrile (CH₃CN) and carbon monoxide (CO) are the major products observed in high-temperature shock tube experiments.[1][3]

  • Hydrogen Shift and Ketenimine Formation: Intramolecular hydrogen shifts can lead to the formation of ketenimine intermediates, which can further decompose.[2][4]

The specific substituents on the isoxazole ring play a crucial role in dictating which of these pathways is favored and at what temperature the decomposition begins.

Proposed Thermal Decomposition Pathway for 1-(3-Methylisoxazol-4-yl)ethanone

For 1-(3-Methylisoxazol-4-yl)ethanone, the presence of a methyl group at the C3 position and an acetyl group at the C4 position introduces additional complexity and potential reaction channels compared to the parent isoxazole. Based on established principles, we propose the following multi-step decomposition pathway.

Step 1: Initiation via N-O Bond Cleavage The process initiates with the rate-determining cleavage of the weak N-O bond, forming a key vinylnitrene diradical intermediate.

Step 2: Primary Fragmentation This intermediate is highly unstable and is expected to rapidly fragment. The most probable fragmentation pathway involves the scission of the C4-C5 and C3-N bonds. This would lead to the formation of a nitrile species and other fragments. Given the substitution pattern, the primary products are hypothesized to be 2-butynenitrile (from the isoxazole core and the C3-methyl group) and an acetyl radical along with carbon monoxide .

Step 3: Secondary Reactions & Radical Propagation The acetyl radical is highly reactive and can participate in secondary reactions, such as abstracting a hydrogen atom from another molecule to form acetaldehyde or dimerizing. These secondary reactions can lead to a complex mixture of minor products.

This proposed pathway provides a logical framework for interpreting experimental data from evolved gas analysis.

Decomposition_Pathway cluster_0 Initiation cluster_1 Key Intermediate cluster_2 Primary Fragmentation Products cluster_3 Secondary Products A 1-(3-Methylisoxazol-4-yl)ethanone B Vinylnitrene Diradical A->B Heat (Δ) N-O Bond Cleavage C 2-Butynenitrile B->C Ring Fragmentation D Acetyl Radical B->D Ring Fragmentation E Carbon Monoxide (CO) B->E Ring Fragmentation F Acetaldehyde D->F Hydrogen Abstraction G Other Minor Products D->G Dimerization, etc.

Caption: Proposed decomposition pathway for 1-(3-Methylisoxazol-4-yl)ethanone.

Experimental Design for Comprehensive Thermal Analysis

A multi-technique approach is essential for a complete and unambiguous characterization of the thermal properties of 1-(3-Methylisoxazol-4-yl)ethanone. The workflow below integrates Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via TGA-FTIR coupling.

Experimental_Workflow cluster_workflow Integrated Thermal Analysis Workflow start Sample Preparation (1-5 mg, consistent particle size) tga Thermogravimetric Analysis (TGA) (N2 Atmosphere, 10°C/min) start->tga dsc Differential Scanning Calorimetry (DSC) (N2 Atmosphere, 10°C/min) start->dsc tga_ftir TGA with Evolved Gas Analysis (TGA-FTIR) (N2 Atmosphere, 20°C/min) start->tga_ftir data_tga Determine: - Onset of Decomposition (Tonset) - Mass Loss Steps (%) - Final Residue (%) tga->data_tga data_dsc Determine: - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) - Decomposition Exotherm/Endotherm dsc->data_dsc data_ftir Identify Gaseous Products: - CO, CO2 - Nitriles (C≡N stretch) - Carbonyls (C=O stretch) tga_ftir->data_ftir analysis Data Synthesis & Kinetic Modeling data_tga->analysis data_dsc->analysis data_ftir->analysis report Final Stability Report analysis->report

Caption: Integrated workflow for thermal stability characterization.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss during decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, indium/tin/zinc for temperature).

  • Sample Preparation: Accurately weigh 3-5 mg of 1-(3-Methylisoxazol-4-yl)ethanone into a ceramic or platinum TGA pan. Ensure the sample is representative and has a consistent, fine particle size to avoid mass transfer limitations.

  • Instrument Parameters:

    • Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative processes.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ) using the tangent method on the TGA curve. This is the primary indicator of thermal stability.

    • Quantify the percentage of mass loss for each distinct decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the energetic nature (exothermic or endothermic) of the decomposition process.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any volatiles released before decomposition, ensuring accurate transition measurements.

  • Instrument Parameters:

    • Purge Gas: High-purity Nitrogen (99.999%) at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to 400°C at 10°C/min. The upper limit is chosen to capture the decomposition event without exceeding the operational limits of the aluminum pans.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting. The peak onset provides the melting point (Tₘ), and the integrated peak area yields the enthalpy of fusion (ΔHբ).

    • Observe the large, sharp or broad peak at higher temperatures corresponding to decomposition. Note whether it is exothermic (releases energy, a key safety concern) or endothermic.

Data Interpretation and Expected Results

While specific experimental data for 1-(3-Methylisoxazol-4-yl)ethanone is not widely published, we can project expected results based on the behavior of similar heterocyclic compounds. The following tables summarize this illustrative data.

Table 1: Expected Thermal Transitions from TGA and DSC

ParameterTechniqueExpected Value (Illustrative)Significance
Melting Point (Tₘ)DSC75 - 90 °CDefines the solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHբ)DSC20 - 30 J/gEnergy required for melting.
Onset Decomposition (Tₒₙₛₑₜ)TGA180 - 220 °CPrimary indicator of thermal stability.
Peak Decomposition (Tₚₑₐₖ)TGA (DTG)220 - 250 °CTemperature of maximum decomposition rate.
Decomposition EnergyDSCStrongly ExothermicIndicates a high-energy release, a critical safety parameter.
Mass Loss (Main Step)TGA85 - 95%Corresponds to the fragmentation of the molecule.
Final Residue at 600°CTGA5 - 15%Likely a char-like carbonaceous residue.

Table 2: Anticipated Evolved Gas Analysis (EGA) by TGA-FTIR

Temperature Range (°C)Evolved SpeciesKey IR Absorbance (cm⁻¹)Correlation to Pathway
200 - 280 °CCarbon Monoxide (CO)2143, 2110Primary Fragmentation
200 - 280 °C2-Butynenitrile~2250 (C≡N stretch)Primary Fragmentation
200 - 280 °CAcetaldehyde~1740 (C=O stretch)Secondary Product
> 250 °CCarbon Dioxide (CO₂)2360, 667Secondary oxidation/rearrangement

Kinetic Analysis: Predicting Isothermal Stability

For drug development and process safety, understanding the decomposition kinetics is paramount. A non-isothermal, model-free kinetic analysis using the Flynn-Wall-Ozawa (FWO) method can be performed to determine the activation energy (Eₐ) of decomposition as a function of conversion.[5]

Protocol:

  • Perform a series of TGA experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • For each experiment, determine the temperatures corresponding to specific degrees of conversion (α), for example, α = 0.1, 0.2, 0.3, etc.

  • According to the FWO equation, plot log(β) versus 1/T for each conversion value, where β is the heating rate and T is the absolute temperature.

  • The slope of the resulting isoconversional lines is equal to -0.4567 * Eₐ / R, allowing for the calculation of the activation energy (Eₐ) at each point of conversion.

A higher activation energy implies greater stability and a lower susceptibility to decomposition at a given temperature. This data is invaluable for predicting shelf-life and defining safe operating temperatures for manufacturing processes.

Conclusion and Recommendations

The thermal stability of 1-(3-Methylisoxazol-4-yl)ethanone is governed by the chemistry of the isoxazole ring, with decomposition likely initiating via N-O bond cleavage at temperatures around 180-220°C. The decomposition is expected to be an energetic, exothermic process, releasing a mixture of gaseous products including nitriles and carbon monoxide.

For any professional handling this compound, the following is strongly recommended:

  • Routine Thermal Screening: Perform TGA and DSC analysis as a standard quality control measure for all new batches.

  • Process Temperature Limits: Manufacturing and processing temperatures should be maintained well below the determined onset of decomposition, with an appropriate safety margin.

  • Atmosphere Control: Given the potential for complex secondary reactions, processing under an inert atmosphere (e.g., nitrogen) is advisable if high temperatures are unavoidable.

By employing the integrated analytical approach detailed in this guide, researchers and developers can build a robust understanding of the thermal properties of 1-(3-Methylisoxazol-4-yl)ethanone, ensuring safety, quality, and regulatory compliance throughout the product lifecycle.

References

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. Available at: [Link]

  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. SciSpace. Available at: [Link]

  • Isoxazole - Wikipedia. Wikipedia. Available at: [Link]

  • Structure and stability of isoxazoline compounds | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of a New Series of Liquid Crystal Compounds Derived from Isoxazoles. Taylor & Francis Online. Available at: [Link]

  • DSC curve for the LC compound 6c upon second heating and cooling at a rate of 10 Cmin − 1. ResearchGate. Available at: [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study. R Discovery. Available at: [Link]

  • DSC curves of isoxazoles a) 7b , b) 7c , c) 7d and d) 7e. ResearchGate. Available at: [Link]

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. ACS Publications. Available at: [Link]

  • Transition temperatures of isoxazoles (series II) in • C. ResearchGate. Available at: [Link]

  • Material Safety Data Sheet. UCLA Health. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]

  • A Thermogravimetric Analysis of Biomass Conversion to Biochar: Experimental and Kinetic Modeling. MDPI. Available at: [Link]

  • Thermo-kinetic Study of Genetically Different Carbon-Source Materials. ACS Omega. Available at: [Link]

  • Synthesis and characterization of some novel isoxazolyl-1,3-thiazolidin-4-ones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (PDF) Evaluation of decomposition kinetics of poly (ether-ether-ketone) by thermogravimetric analysis. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some novel isoxazolyl-1,3-thiazolidin-4-ones. JOCPR. Available at: [Link]

  • Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis: Case study. CORE. Available at: [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

  • Cas 58752-01-5,Ethanone, 1-(3-methyl-4-isoxazolyl) - LookChem. LookChem. Available at: [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical Science. Available at: [Link]

  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. AIDIC. Available at: [Link]

  • (PDF) Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. ResearchGate. Available at: [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. PMC. Available at: [Link]

  • Synthesis and characterization of thermally stable energetic complexes with 3,5-diaminopyrazolone-4-oxime as a nitrogen-rich ligand. RSC Publishing. Available at: [Link]

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. Available at: [Link]

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Foundational

The Pharmacological Versatility of Isoxazole Derivatives: A Technical Whitepaper on Biological Activities and Experimental Workflows

Executive Summary The isoxazole ring—a five-membered aromatic heterocycle characterized by adjacent nitrogen and oxygen atoms—represents a highly privileged scaffold in modern medicinal chemistry [1][1]. The weak N–O bon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring—a five-membered aromatic heterocycle characterized by adjacent nitrogen and oxygen atoms—represents a highly privileged scaffold in modern medicinal chemistry [1][1]. The weak N–O bond and unique electron distribution impart exceptional metabolic stability and the capacity for diverse non-covalent interactions with biological targets [2][2]. To date, the FDA has approved over 20 pharmaceuticals containing oxazole or isoxazole nuclei, underscoring their immense clinical translation potential [3][3]. This whitepaper synthesizes the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols essential for evaluating isoxazole derivatives in drug discovery.

Mechanistic Pathways of Biological Activity

Oncology: Kinase Inhibition & Apoptotic Induction

Isoxazole derivatives act as potent small-molecule inhibitors of critical protein kinases. By disrupting the MAPK/ERK and PI3K/Akt signaling cascades, these compounds arrest tumor cell proliferation, disrupt microtubule dynamics, and induce apoptosis [4][4]. Preclinical evaluations of novel isoxazole-amide analogs have demonstrated remarkable in vitro cytotoxicity, with IC₅₀ values reaching as low as 0.91 µM against HeLa cervical cancer cell lines [5][5].

Immunology: Selective COX-2 and LOX Modulation

In inflammatory pathways, isoxazoles exhibit a strong affinity for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [6][6]. Valdecoxib, an FDA-approved isoxazole derivative, leverages this mechanism by selectively binding to the active site of the inducible COX-2 isoform. This halts the conversion of arachidonic acid into pro-inflammatory prostaglandins without disrupting the gastroprotective COX-1 enzyme [7][7].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inducible) AA->COX2 Binds to Active Site PG Prostaglandins (PGE2) (Inflammatory Mediators) COX2->PG Enzymatic Conversion ISO Isoxazole Derivative (e.g., Valdecoxib) ISO->COX2 Competitive Inhibition INFL Inflammatory Response (Pain & Edema) PG->INFL Receptor Activation

Isoxazole-mediated competitive inhibition of the COX-2 inflammatory signaling pathway.

Infectious Disease: Antimicrobial and Antifungal Mechanisms

The antimicrobial efficacy of isoxazoles is largely driven by the inhibition of essential metabolic pathways. For example, sulfamethoxazole acts as a bacteriostatic agent by competitively inhibiting dihydropteroate synthetase, starving bacteria of folate [2][2]. In fungal pathogens, echinocandin-class drugs like micafungin inhibit 1,3-beta-D-glucan synthase, compromising cell wall integrity and leading to osmotic lysis [7][7].

Quantitative Efficacy of Isoxazole Therapeutics

The following table summarizes the quantitative metrics and biological targets of key isoxazole derivatives, bridging the gap between preclinical discovery and FDA-approved clinical application.

Compound / DrugPrimary Biological TargetIndication / ApplicationQuantitative Metric / ActivityClinical Status
Valdecoxib COX-2 EnzymeOsteoarthritis, Rheumatoid ArthritisHigh COX-2 selectivityFDA Approved
Leflunomide Dihydroorotate DehydrogenaseRheumatoid ArthritisPotent ImmunosuppressionFDA Approved
Sulfamethoxazole Dihydropteroate SynthetaseBacterial InfectionsBroad-spectrum bacteriostaticFDA Approved
Micafungin 1,3-Beta-D-glucan synthaseFungal InfectionsPotent fungicidal activityFDA Approved
Novel Amide Analogs Intracellular KinasesOncology (HeLa / MCF-7)IC₅₀ ~ 0.91 - 15.48 µMPreclinical

Self-Validating Experimental Protocols

As drug development professionals, we must design assays that are inherently self-validating. The following protocols detail the causality behind each methodological choice, ensuring robust, reproducible data generation for isoxazole derivatives.

Protocol 3.1: High-Throughput In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay measures mitochondrial metabolic activity, which directly correlates with viable cell number. By evaluating the reduction of MTT to insoluble formazan, we can accurately quantify the cytostatic or cytotoxic effects of isoxazole derivatives against cancer cell lines.

Self-Validating Controls:

  • Vehicle Control (DMSO): Validates that the solvent itself is not causing cytotoxicity (must yield ~100% viability).

  • Positive Control (e.g., Doxorubicin): Validates the sensitivity of the specific cell line to known chemotherapeutics [5][5].

  • Blank (Media + MTT): Establishes the background absorbance baseline.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa or MCF-7) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂. (Causality: 24 hours allows cells to adhere and enter the exponential growth phase, making them optimally susceptible to anti-proliferative agents).

  • Compound Treatment: Aspirate media and apply serial dilutions of the isoxazole derivative (e.g., 0.1 µM to 100 µM) in fresh media. Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours. (Causality: Viable cells will metabolize the yellow MTT into purple formazan crystals via mitochondrial succinate dehydrogenase).

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3.2: Antiviral Plaque Reduction Assay

Causality & Rationale: This assay provides a direct, phenotypic readout of viral infectivity. By restricting viral diffusion using a semi-solid overlay, each infectious viral particle creates a localized zone of cell death (a plaque). Isoxazole derivatives with antiviral properties will proportionally reduce the number of visible plaques [4][4].

Self-Validating Controls:

  • Cell Control (No Virus, No Compound): Validates that the host cells remain viable throughout the prolonged incubation.

  • Virus Control (Virus + Vehicle): Establishes the 100% infection baseline required to calculate the EC₅₀ (Half-maximal effective concentration).

Step-by-Step Methodology:

  • Monolayer Preparation: Seed host cells in 6-well plates and grow to 100% confluence.

  • Infection & Adsorption: Inoculate cells with a standardized viral titer (e.g., 50–100 PFU/well) mixed with varying concentrations of the isoxazole derivative. Incubate for 1–2 hours. (Causality: This specific window allows viral particles to adsorb and penetrate the host cell membrane).

  • Agarose Overlay: Aspirate the inoculum and apply a nutrient medium containing 1% agarose. (Causality: The semi-solid overlay prevents the virus from diffusing through the liquid media, forcing it to spread only to immediately adjacent cells, thus forming distinct, countable plaques).

  • Incubation: Incubate for 3–5 days until plaques are fully formed.

  • Fixation & Staining: Fix the monolayer with 10% formalin to neutralize the virus, then stain with 0.1% crystal violet. Viable cells will stain blue/purple, while plaques will remain clear.

  • Quantification: Count the plaques and calculate the percentage reduction relative to the virus control to determine the EC₅₀.

PlaqueAssay N1 1. Monolayer Preparation N2 2. Viral Infection N1->N2 N3 3. Isoxazole Treatment N2->N3 N4 4. Agarose Overlay N3->N4 N5 5. Fixation & Staining N4->N5 N6 6. Plaque Quantification N5->N6

Step-by-step workflow of the viral plaque reduction assay for isoxazole derivatives.

References

  • RSC Publishing. "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." [Link]

  • PMC. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." [Link]

  • IJCRT. "Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives."[Link]

  • IJPCA. "A review of isoxazole biological activity and present synthetic techniques."[Link]

  • NIH / PMC. "Advances in isoxazole chemistry and their role in drug discovery." [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(3-Methylisoxazol-4-yl)ethanone via 1,3-Dipolar Cycloaddition

Introduction & Strategic Rationale Isoxazoles are highly privileged scaffolds in drug discovery, frequently employed as metabolically stable bioisosteres for ester and amide functionalities. Among these, 1-(3-methylisoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Isoxazoles are highly privileged scaffolds in drug discovery, frequently employed as metabolically stable bioisosteres for ester and amide functionalities. Among these, 1-(3-methylisoxazol-4-yl)ethanone (commonly known as 4-acetyl-3-methylisoxazole) is a highly sought-after building block for complex active pharmaceutical ingredients (APIs).

The classical approach to synthesizing the isoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes. However, achieving high regioselectivity when reacting nitrile oxides with terminal or unsymmetrical alkenes is notoriously difficult[1]. Standard cycloaddition of acetonitrile oxide with methyl vinyl ketone (3-buten-2-one) overwhelmingly yields the 5-acetyl regioisomer (>95%), with only trace amounts (4%) of the desired 4-acetyl isomer[2],[3].

To circumvent this limitation, this application note details a highly efficient, self-validating protocol leveraging a captodative olefin: (E)-4-methoxy-3-buten-2-one [2]. By altering the electronic properties of the dipolarophile, we can completely reverse the regiochemistry and facilitate a spontaneous aromatization cascade to yield the target compound in excellent purity.

Mechanistic Causality & Self-Validating Design (E-E-A-T)

The success of this protocol relies on two interconnected chemical principles: in situ dipole generation and Frontier Molecular Orbital (FMO) directed regiocontrol[1],[3].

A. In Situ Dipole Generation (The Mukaiyama Method)

Acetonitrile oxide is a highly reactive 1,3-dipole that rapidly dimerizes to form dimethylfuroxan if not immediately trapped[4]. To maintain a low, steady-state concentration of the dipole, it is generated in situ from nitroethane. Using the classical , nitroethane is treated with phenyl isocyanate and a catalytic amount of triethylamine[4],[5]. Phenyl isocyanate acts as a mild dehydrating agent, converting the primary nitroalkane into the nitrile oxide.

  • Self-Validation: This step is visually self-validating; the reaction precipitates insoluble N,N'-diphenylurea and releases carbon dioxide gas, confirming active dipole generation[5].

B. FMO-Directed Regiocontrol and Spontaneous Aromatization

The choice of (E)-4-methoxy-3-buten-2-one as the dipolarophile is the critical causal factor for the observed regiochemistry[2]. In standard enones, the LUMO(dipole)-HOMO(dipolarophile) interaction dictates that the electron-withdrawing acetyl group ends up at the 5-position[3]. However, the introduction of the electron-donating methoxy group in the captodative olefin alters the orbital coefficients. The strong preference of the methoxy substituent for the 5-position of the resulting isoxazoline ring forces the acetyl group exclusively into the 4-position[2],[3].

  • Self-Validation: The primary cycloadduct (5-methoxy-4-acetyl-3-methyl-4,5-dihydroisoxazole) is highly unstable and cannot be isolated[3]. The methoxy group at the 5-position acts as an excellent leaving group, undergoing spontaneous elimination of methanol. This drives the system to the thermodynamically stable, fully aromatic 1-(3-methylisoxazol-4-yl)ethanone in 88% yield, confirming that the correct regiochemistry was achieved[2],[3].

Mechanism A Nitroethane (Precursor) B Acetonitrile Oxide (Reactive Dipole) A->B PhNCO, Et3N -CO2, -PhNH2 D 5-Methoxy-4-acetyl- 3-methylisoxazoline (Transient Adduct) B->D 1,3-Dipolar Cycloaddition C (E)-4-Methoxy-3-buten-2-one (Captodative Dipolarophile) C->D E 1-(3-Methylisoxazol-4-yl)ethanone (Target Product) D->E Spontaneous Aromatization F Methanol (Leaving Group) D->F -MeOH

Mechanistic pathway of regioselective 1,3-dipolar cycloaddition and spontaneous aromatization.

Quantitative Data: Regioselectivity Comparison

The table below summarizes the profound impact of the dipolarophile's electronic nature on the reaction's regiochemical outcome, as established by[2],[3].

DipolarophileMajor Regioisomer IsolatedRegiochemical YieldSpontaneous Aromatization
3-buten-2-one (Methyl vinyl ketone)5-acetyl-3-methylisoxazoline>95% (5-substituted)No (Requires active γ -MnO₂ oxidation)
(E)-4-methoxy-3-buten-2-one 1-(3-methylisoxazol-4-yl)ethanone88% (4-substituted) Yes (Rapid elimination of Methanol)

Experimental Methodology

Reagents Required:

  • Nitroethane (Precursor)

  • (E)-4-Methoxy-3-buten-2-one (Dipolarophile)

  • Phenyl isocyanate (Dehydrating agent)

  • Triethylamine (Catalyst)

  • Anhydrous Benzene or Toluene (Solvent)

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 1.0 equivalent of (E)-4-methoxy-3-buten-2-one and 1.2 equivalents of nitroethane in anhydrous benzene (approx. 0.5 M concentration).

  • Dipole Generation: Place the flask in a room-temperature water bath to absorb mild exotherms. Slowly add 2.0 equivalents of phenyl isocyanate, followed immediately by the dropwise addition of 0.1 equivalents of triethylamine.

  • Cycloaddition & Aromatization: Stir the resulting mixture at room temperature for 12–24 hours. The solution will gradually become cloudy as N,N'-diphenylurea precipitates, and mild effervescence (CO₂) may be observed. Monitor the disappearance of the dipolarophile via TLC (Hexanes/EtOAc).

  • Byproduct Removal: Once complete, filter the crude reaction mixture through a pad of Celite to remove the insoluble N,N'-diphenylurea byproduct. Wash the filter cake with a small amount of additional solvent.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with water, 1 M aqueous NaOH (to remove any unreacted nitroethane and residual phenol derivatives), and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with Hexanes/Ethyl Acetate gradients) to afford pure 1-(3-methylisoxazol-4-yl)ethanone as a crystalline solid.

Workflow Step1 1. Reagent Setup Charge flask with (E)-4-methoxy-3-buten-2-one, Nitroethane, and Anhydrous Benzene Step2 2. In Situ Dipole Generation Add Phenyl Isocyanate and Et3N dropwise Maintain temperature below 30°C Step1->Step2 Step3 3. Cycloaddition & Aromatization Stir at RT for 12-24 hours Monitor conversion via TLC Step2->Step3 Step4 4. Byproduct Removal Filter off insoluble N,N'-diphenylurea Wash filtrate with water/brine Step3->Step4 Step5 5. Isolation & Purification Evaporate solvent under reduced pressure Purify via Column Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of 1-(3-Methylisoxazol-4-yl)ethanone.

References

  • Chimichi, S., & Cosimelli, B. (1992). Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers. Synthetic Communications, 22(20), 2909-2920. URL:[Link]

  • Mukaiyama, T., & Hoshino, T. (1960). The Reactions of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society, 82(20), 5339-5342. URL:[Link]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2547. URL:[Link]

Sources

Application

Application Note: Synthetic Transformations of the Isoxazole Methyl Group

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry and agrochemical development, known for its unique electronic properties and metabolic stability. Late-stage functionalization of isoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry and agrochemical development, known for its unique electronic properties and metabolic stability. Late-stage functionalization of isoxazoles often relies on the inherent reactivity of the alkyl substituents attached to the heterocycle. This application note provides an in-depth mechanistic profiling and validated protocols for the functionalization of the methyl group on the isoxazole ring, specifically focusing on the highly reactive C-5 position.

Mechanistic Profiling: C-H Acidity and Regioselectivity

The isoxazole ring is an electron-deficient heteroaromatic system containing adjacent electronegative oxygen and nitrogen atoms. This electronic environment imparts significant C-H acidity to the alkyl groups attached to the ring, allowing them to participate in a variety of base-mediated and radical transformations 1.

The C-5 vs. C-3 Reactivity Paradigm

In systems like 3,5-dimethylisoxazole, there is a pronounced regioselectivity favoring the C-5 methyl group over the C-3 methyl group. Kinetic studies utilizing H-D exchange reactions demonstrate that the protons on the C-5 methyl group exchange with deuterium approximately 280 times faster than those at the C-3 position 2.

Causality: The deprotonation of the C-5 methyl group yields a carbanion (an enolate-like species) that is highly stabilized by resonance. The negative charge is delocalized through the conjugated system directly onto the adjacent ring oxygen and nitrogen atoms 1. Conversely, the carbanion at C-3 lacks this extensive resonance stabilization, making the C-5 position the exclusive site for electrophilic attack under controlled basic conditions 2.

Pathway Visualization

IsoxazoleReactions cluster_ionic Ionic Pathways (Base-Mediated) cluster_radical Radical Pathways SM 3,5-Dimethylisoxazole (Core Scaffold) Carbanion C-5 Carbanion (Resonance Stabilized) SM->Carbanion NaNH2 or n-BuLi (Deprotonation) Radical C-5 Methyl Radical (Transient Intermediate) SM->Radical NBS, AIBN/BPO (Initiation) Alkylation 5-Alkyl-3-methylisoxazole (Alkylation) Carbanion->Alkylation R-X (Electrophile) Condensation Styrylisoxazole (Condensation) Carbanion->Condensation Ar-CHO (Aldehyde) Bromination 5-(Bromomethyl)isoxazole (Halogenation) Radical->Bromination Br• Transfer

Divergent synthetic pathways for the functionalization of the C-5 methyl group in isoxazoles.

Quantitative Reactivity Metrics

The table below summarizes the expected outcomes when functionalizing the methyl group of 3,5-dimethylisoxazole or 5-methylisoxazole derivatives.

Reaction TypeTarget Functional GroupPrimary Reagents / CatalystsRegioselectivity (C-5 vs C-3)Typical Yield Range
Deprotonation / Alkylation Higher Alkyl IsoxazolesNaNH₂, Liq. NH₃ or n-BuLi, THF; R-X>99:1 (Exclusive to C-5)70 - 90%
Knoevenagel Condensation StyrylisoxazolesAr-CHO, Piperidine/AcOH or AlkoxideHighly selective for C-565 - 85%
Radical Bromination Bromomethyl IsoxazolesNBS, AIBN or BPO, CCl₄ or PhCF₃, ΔFavors C-5 (sterics/electronics)50 - 75%

Validated Experimental Protocols

Protocol 1: Regioselective C-5 Alkylation via Carbanion Intermediate

Objective: To extend the alkyl chain at the C-5 position via an S_N2 nucleophilic substitution 1.

Causality & Design: Base selection is critical. While the C-5 methyl protons are acidic, the isoxazole ring is susceptible to base-catalyzed ring-opening (e.g., via deprotonation at C-4 or nucleophilic attack at C-3). Using a strong, non-nucleophilic base like NaNH₂ in liquid ammonia or n-BuLi at cryogenic temperatures (-78 °C) ensures rapid, quantitative deprotonation, trapping the molecule as the resonance-stabilized carbanion before side reactions can occur 2.

Step-by-Step Procedure:

  • Flame-dry a Schlenk flask under argon and charge it with anhydrous THF (0.2 M relative to substrate).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 3,5-dimethylisoxazole (1.0 equiv) to the solvent.

  • Dropwise, add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of the isoxazol-5-ylmethyl lithium intermediate.

  • Add the primary alkyl halide (1.1 equiv, e.g., benzyl bromide) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Validation & Analytical Checkpoints (Self-Validating System):

  • ¹H NMR: Confirm success by the disappearance of the C-5 methyl singlet (~2.3 ppm) and the appearance of new aliphatic multiplets corresponding to the extended chain. The C-3 methyl singlet (~2.2 ppm) must remain unshifted and integrate to 3H, confirming absolute regioselectivity.

Protocol 2: Knoevenagel-Type Condensation to Styrylisoxazoles

Objective: To synthesize alkene-linked isoxazole derivatives via condensation of the C-5 methyl group with aromatic aldehydes .

Causality & Design: This reaction relies on the thermodynamic driving force of extended conjugation. The C-5 methyl group is sufficiently acidic to be reversibly deprotonated by moderate bases. Nucleophilic attack on the highly electrophilic aromatic aldehyde yields a transient β-hydroxy intermediate, which rapidly dehydrates upon heating to form the thermodynamically stable conjugated styrylisoxazole .

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 5-methylisoxazole derivative (1.0 equiv) and the aromatic aldehyde (1.2 equiv) in toluene (0.5 M).

  • Add catalytic piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv).

  • Reflux the mixture vigorously (110 °C) for 12-16 hours, continuously removing the generated water to drive the equilibrium toward the dehydrated product.

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify via recrystallization (e.g., from EtOH) or flash chromatography.

Validation & Analytical Checkpoints (Self-Validating System):

  • ¹H NMR: Look for the appearance of highly deshielded vinylic protons in the 7.0–7.5 ppm region. A coupling constant of J ≈ 16 Hz confirms the exclusive formation of the trans (E)-alkene geometry due to steric constraints during dehydration.

Protocol 3: Radical Bromination of the C-5 Methyl Group

Objective: To install a versatile bromomethyl handle for subsequent cross-coupling or nucleophilic displacement reactions .

Causality & Design: Direct electrophilic bromination (using Br₂) often leads to unwanted substitution at the C-4 position of the isoxazole ring. To selectively functionalize the methyl group, a radical pathway is employed. N-Bromosuccinimide (NBS) provides a low, steady-state concentration of bromine radicals, while an initiator like benzoyl peroxide (BPO) or AIBN initiates homolytic cleavage. The resulting C-5 benzylic-type radical is highly stabilized by the adjacent heteroaromatic system, leading to selective bromination .

Step-by-Step Procedure:

  • Dissolve the 5-methylisoxazole derivative (1.0 equiv) in trifluorotoluene (PhCF₃) or CCl₄ (0.2 M).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) and Benzoyl Peroxide (BPO) (0.05 equiv).

  • Degas the solution by bubbling argon through the mixture for 10 minutes.

  • Heat the reaction to reflux (80-85 °C) under an argon atmosphere for 4-6 hours.

  • Monitor by TLC. Once the starting material is consumed, cool the mixture to 0 °C to precipitate the succinimide byproduct.

  • Filter the mixture through a pad of Celite, wash with cold solvent, and concentrate the filtrate.

  • Purify immediately via flash chromatography (silica gel, Hexanes/EtOAc), as bromomethyl heterocycles can be prone to decomposition upon prolonged storage.

Validation & Analytical Checkpoints (Self-Validating System):

  • ¹H NMR: Confirm the shift of the methyl protons from a singlet at ~2.3 ppm to a downfield singlet at ~4.4 ppm (CH₂Br).

  • Mass Spectrometry (LC-MS/GC-MS): The product must display a characteristic 1:1 isotopic pattern (M / M+2) indicative of a single incorporated bromine atom.

References

  • Source: clockss.
  • Source: askfilo.
  • Source: chim.
  • Source: nih.gov (PMC)

Sources

Method

Application Notes: 1-(3-Methylisoxazol-4-yl)ethanone as a Privileged Scaffold in Medicinal Chemistry

Introduction: The Isoxazole Bioisostere Advantage In modern drug discovery, 1-(3-Methylisoxazol-4-yl)ethanone (CAS: 1) serves as a highly versatile, privileged building block. The isoxazole heterocycle functions as a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Bioisostere Advantage

In modern drug discovery, 1-(3-Methylisoxazol-4-yl)ethanone (CAS: 1) serves as a highly versatile, privileged building block. The isoxazole heterocycle functions as a robust bioisostere for amides and esters, offering enhanced metabolic stability against amidases and esterases while providing a unique hydrogen-bonding profile. The C4-acetyl and C3-methyl groups offer orthogonal vectors for late-stage functionalization, making this compound an ideal starting material for synthesizing complex therapeutics—ranging from CNS-penetrant enzyme inhibitors to orally active antianaphylactic agents.

Targeting Alzheimer's Disease via BACE1 Inhibition

The proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) is the rate-limiting step in the formation of neurotoxic Aβ-42 amyloid plaques, a primary histopathological hallmark of Alzheimer's disease. Researchers have successfully utilized the 1-(3-methylisoxazol-4-yl)ethanone scaffold to synthesize 2 , a class of potent BACE1 inhibitors.

The integration of the isoxazole ring optimizes the lipophilic efficiency (LipE) required for blood-brain barrier (BBB) penetration, while the heteroatoms engage in critical dipole-dipole interactions within the BACE1 active site, effectively halting the amyloidogenic cascade.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleavage sAPPb sAPPβ + C99 BACE1->sAPPb Gamma γ-Secretase Abeta Aβ-42 Peptides (Amyloid Plaques) Gamma->Abeta Aggregation sAPPb->Gamma Cleavage Inhibitor 4,6-Diarylaminothiazine (Isoxazole-based) Inhibitor->BACE1 Inhibits

Fig 1: BACE1 amyloidogenic cleavage pathway and targeted inhibition by isoxazole derivatives.

Development of Antianaphylactic Agents

In the realm of allergy and asthma therapeutics, 3 have demonstrated potent orally active antianaphylactic properties. The synthesis relies on the controlled α-bromination of 1-(3-methylisoxazol-4-yl)ethanone, followed by a Hantzsch thiazole condensation with thiourea. This modular approach allows for rapid structure-activity relationship (SAR) exploration at both the thiazole and oxamic acid vectors, tuning the compound for optimal oral bioavailability and passive cutaneous anaphylaxis (PCA) inhibition.

Synthesis_Workflow SM 1-(3-Methylisoxazol-4-yl)ethanone (CAS: 58752-01-5) Bromination α-Bromination (Br2 / AcOH) SM->Bromination BromoInt 2-Bromo-1-(3-methylisoxazol-4-yl)ethanone (CAS: 59986-36-6) Bromination->BromoInt Hantzsch Hantzsch Thiazole Synthesis (+ Thiourea) BromoInt->Hantzsch ThiazoleInt 4-(3-Methylisoxazol-4-yl)thiazol-2-amine Hantzsch->ThiazoleInt Acylation Acylation (+ Ethyl oxalyl chloride) ThiazoleInt->Acylation Final N-(4-isoxazolylthiazol-2-yl)oxamic acid (Antianaphylactic Agent) Acylation->Final

Fig 2: Synthetic workflow for N-(4-isoxazolylthiazol-2-yl)oxamic acid antianaphylactic agents.

Asymmetric Synthesis of Chiral Amino Alcohols

The C4-acetyl group of 1-(3-methylisoxazol-4-yl)ethanone is an excellent substrate for Ellman's sulfinamide chemistry. Condensation with (R)-tert-butanesulfinamide generates a chiral sulfinyl imine, which directs the highly diastereoselective addition of nucleophiles (e.g., Grignard or organozinc reagents). This methodology is critical for producing advanced chiral intermediates like 4 (CAS: 1616100-94-7), a core motif in modern azole antifungals and targeted CNS therapeutics.

Ellmans_Synthesis Ketone Isoxazole Ketone Imine Chiral Sulfinyl Imine Ketone->Imine Condensation Sulfinamide (R)-tert-Butanesulfinamide (Ti(OEt)4) Sulfinamide->Imine Grignard Nucleophilic Addition (Diastereoselective) Imine->Grignard ChiralAmine Chiral Amino Alcohol (CAS: 1616100-94-7) Grignard->ChiralAmine

Fig 3: Ellman's chiral sulfinamide induction logic for asymmetric amino alcohol synthesis.

Quantitative Data Summaries: Key Intermediates

Compound NameCAS NumberStructural RolePrimary Medicinal Chemistry Application
1-(3-Methylisoxazol-4-yl)ethanone 58752-01-5Core Scaffold / Starting MaterialSynthesis of BACE1 inhibitors and antianaphylactic agents.
2-Bromo-1-(3-methylisoxazol-4-yl)ethanone 59986-36-6Electrophilic IntermediateHantzsch thiazole synthesis for N-(4-isoxazolylthiazol-2-yl)oxamic acids.
(R)-N-((S)-2-(2,4-difluorophenyl)-4-(3-methylisoxazol-4-yl)-4-oxobutan-2-yl)-2-methylpropane-2-sulfinamide 1616100-92-5Chiral Sulfinyl ImineDiastereoselective intermediate for antifungal/CNS agents.
(1R,3S)-3-amino-3-(2,4-difluorophenyl)-1-(3-methylisoxazol-4-yl)butan-1-ol 1616100-94-7Chiral Amino AlcoholAdvanced intermediate for biologically active target molecules.

Experimental Protocols

Protocol 1: Regioselective α-Bromination
  • Causality & Rationale: The C4-acetyl group is enolizable. Using bromine in glacial acetic acid allows for controlled monobromination. A catalytic amount of HBr is added to initiate enolization, avoiding a dangerous induction period where unreacted Br₂ could accumulate and cause a thermal runaway.

  • Procedure:

    • Dissolve 1-(3-methylisoxazol-4-yl)ethanone (1.0 eq) in glacial acetic acid (0.5 M).

    • Add 2-3 drops of 33% HBr in acetic acid to initiate enolization.

    • Add Br₂ (1.05 eq) dropwise at room temperature over 30 minutes.

    • Self-Validation: The reaction is complete when the red-brown color of bromine dissipates rapidly upon addition, leaving a faint yellow solution. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the starting material and the emergence of a less polar spot.

    • Quench with saturated aqueous sodium thiosulfate to neutralize residual bromine, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-bromo-1-(3-methylisoxazol-4-yl)ethanone.

Protocol 2: Hantzsch Thiazole Condensation
  • Causality & Rationale: The highly nucleophilic sulfur of thiourea attacks the α-carbon of the bromoketone via an S_N2 mechanism, displacing the bromide. The basic nitrogen then undergoes intramolecular condensation with the ketone carbonyl to form the thiazole ring. Ethanol is used as the solvent to facilitate the precipitation of the product as a hydrobromide salt.

  • Procedure:

    • Dissolve 2-bromo-1-(3-methylisoxazol-4-yl)ethanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (0.2 M).

    • Reflux the mixture for 2 hours.

    • Self-Validation: As the reaction progresses, 4-(3-methylisoxazol-4-yl)thiazol-2-amine hydrobromide will precipitate directly out of the hot ethanol as a crystalline solid, visually confirming successful cyclization.

    • Cool the mixture to 0°C, filter the precipitate, and wash with cold ethanol and diethyl ether to afford the pure intermediate.

Protocol 3: Titanium-Mediated Chiral Sulfinyl Imine Formation
  • Causality & Rationale: Condensation of the isoxazole ketone with (R)-tert-butanesulfinamide requires a strong Lewis acid and dehydrating agent. Titanium(IV) ethoxide [Ti(OEt)₄] fulfills both roles: it coordinates the carbonyl oxygen to increase electrophilicity and reacts with the generated water to form insoluble TiO₂, driving the equilibrium forward.

  • Procedure:

    • Under an inert argon atmosphere, dissolve the isoxazole ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in anhydrous THF (0.3 M).

    • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60°C for 12 hours.

    • Self-Validation: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous brine while stirring vigorously. A thick white precipitate of titanium dioxide (TiO₂) will form immediately, confirming the successful hydrolysis of the titanium complex.

    • Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, separate the organic layer, dry, and concentrate to yield the chiral sulfinyl imine.

References

  • Wu, Y.-J.; Guernon, J. M. "4,6-Diarylaminothiazines as BACE1 Inhibitors and Their Use for the Reduction of Beta-Amyloid Production." ACS Medicinal Chemistry Letters / Patent WO2014098831A1 (Assignee: Bristol-Myers Squibb). 2[2]

  • Chiarino, D.; Grancini, G.; Frigeni, V.; Biasini, I.; Carenzi, A. "N-(4-isoxazolylthiazol-2-yl)oxamic acid derivatives as potent orally active antianaphylactic agents." Journal of Medicinal Chemistry, 1991, 34(2), 600-605. 3[3]

  • LookChem Chemical Database. "Ethanone, 1-(3-methyl-4-isoxazolyl)- (CAS: 58752-01-5) Properties and Downstream Products." 1[1]

  • GuideChem Chemical Database. "(1R,3S)-3-amino-3-(2,4-difluorophenyl)-1-(3-methyl-4-isoxazolyl)-1-butanol (CAS: 1616100-94-7)." 4[4]

Sources

Application

large-scale synthesis considerations for 1-(3-Methylisoxazol-4-yl)ethanone

Application Note: Large-Scale Synthesis Considerations for 1-(3-Methylisoxazol-4-yl)ethanone Executive Summary 1-(3-Methylisoxazol-4-yl)ethanone (CAS 58752-01-5), commonly referred to as 4-acetyl-3-methylisoxazole, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Large-Scale Synthesis Considerations for 1-(3-Methylisoxazol-4-yl)ethanone

Executive Summary

1-(3-Methylisoxazol-4-yl)ethanone (CAS 58752-01-5), commonly referred to as 4-acetyl-3-methylisoxazole, is a highly valued heterocyclic building block utilized in the development of BACE1 inhibitors for Alzheimer's disease and novel orally active antianaphylactic agents[1]. While traditional syntheses involving the condensation of 1,3-dicarbonyl compounds with hydroxylamine often suffer from poor regioselectivity—predominantly yielding the unwanted 5-methyl isomer—this application note details a highly regioselective, scalable 1,3-dipolar cycloaddition route. By leveraging specific Frontier Molecular Orbital (FMO) interactions, this protocol ensures absolute regiocontrol and safe handling of reactive intermediates on a pilot-plant scale.

Synthetic Strategy & Mechanistic Rationale

The core challenge in synthesizing 1-(3-methylisoxazol-4-yl)ethanone is controlling the regiochemistry of the isoxazole ring. The optimal synthetic strategy abandons traditional condensation in favor of a, specifically (E)-4-methoxy-3-buten-2-one[2].

Causality of Regioselectivity: The reaction's absolute regioselectivity is governed primarily by the[2]. The electron-donating methoxy group on the dipolarophile strongly directs the oxygen atom of the nitrile oxide to the 5-position of the developing isoxazoline ring[3]. Following the initial cycloaddition, the primary cycloadduct is thermodynamically unstable and undergoes rapid, spontaneous elimination of methanol to aromatize. This cascade yields the 4-acetyl-3-methylisoxazole exclusively, avoiding the need for complex downstream isomer separation[2].

Mechanism A Acetaldoxime (Precursor) B Acetohydroximoyl Chloride A->B NCS Chlorination C Acetonitrile Oxide (1,3-Dipole) B->C Et3N (Base) E Primary Cycloadduct (Isoxazoline) C->E 1,3-Dipolar Cycloaddition D (E)-4-methoxy-3-buten-2-one (Dipolarophile) D->E Regioselective Binding F 1-(3-Methylisoxazol-4-yl)ethanone (Target) E->F - MeOH (Aromatization)

Figure 1: Mechanistic pathway of the regioselective 1,3-dipolar cycloaddition.

Large-Scale Process Engineering

Scaling up 1,3-dipolar cycloadditions presents significant safety and operational challenges. Nitrile oxides are highly reactive and prone to rapid, exothermic dimerization, forming inactive and potentially hazardous furoxans[4].

Causality of Process Design: To mitigate dimerization and thermal runaway, acetonitrile oxide must never be isolated or allowed to accumulate. Instead, it is using a tertiary amine base (e.g., triethylamine)[3].

In a large-scale fed-batch reactor, the base is dosed continuously into a chilled solution containing both the hydroximoyl chloride and the dipolarophile. This ensures the steady-state concentration of the dipole remains near zero, maximizing the cycloaddition yield and maintaining thermal control. Methyl tert-butyl ether (MTBE) is selected as the process solvent due to its high heat capacity, excellent phase-separation properties during aqueous workup, and lower toxicity compared to the chlorinated solvents traditionally used in lab-scale cycloadditions.

Process R1 Reactor A: Dipolarophile Solution (E)-4-methoxy-3-buten-2-one + Acetohydroximoyl Chloride in MTBE (0-5 °C) R3 Main Reactor: Cycloaddition Controlled addition of Base Maintained at <15 °C R1->R3 R2 Dosing Vessel: Base Et3N in MTBE R2->R3 Continuous Dropwise Dosing R4 Phase Separation Aqueous Wash (HCl, Brine) R3->R4 IPC: >95% Conversion (HPLC) R5 Distillation & Solvent Swap MTBE to Heptane R4->R5 Organic Phase R6 Pure 1-(3-Methylisoxazol-4-yl)ethanone >98% HPLC Purity R5->R6 Crystallization

Figure 2: Fed-batch reactor workflow for large-scale continuous synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Proceeding to subsequent steps is strictly gated by In-Process Controls (IPCs) to ensure safety and yield integrity.

Step 1: Preparation of the Reaction Matrix

  • Charge a jacketed glass-lined reactor with MTBE (10 volumes).

  • Add (E)-4-methoxy-3-buten-2-one (1.0 eq) and acetohydroximoyl chloride (1.1 eq).

  • Initiate agitation (250 rpm) and cool the batch to 0–5 °C.

  • Validation Check: Ensure complete dissolution. The internal temperature must stabilize below 5 °C before proceeding.

Step 2: In Situ Dipole Generation and Cycloaddition

  • Prepare a solution of triethylamine (1.2 eq) in MTBE (2 volumes) in a dedicated dosing vessel.

  • Begin dropwise addition of the triethylamine solution into the main reactor.

  • Causality Note: The addition rate must be strictly governed by the internal temperature. The reaction is highly exothermic; adjust the dosing rate to maintain the internal temperature strictly between 5 °C and 15 °C.

  • Once dosing is complete, stir the suspension (triethylamine hydrochloride will precipitate) at 15 °C for 2 hours.

  • IPC 1 (Reaction Completion): Sample the organic phase for HPLC-UV analysis. The reaction is deemed complete when <5% of (E)-4-methoxy-3-buten-2-one remains.

Step 3: Workup and Isolation

  • Quench the reaction by adding 1M aqueous HCl (3 volumes) to neutralize excess base and dissolve the precipitated salts.

  • Allow phase separation for 30 minutes. Decant the aqueous layer.

  • Wash the organic phase with saturated brine (3 volumes).

  • IPC 2 (Phase Purity): Verify the pH of the final aqueous wash is neutral (pH 6-7).

  • Concentrate the organic phase under reduced pressure, performing a solvent swap from MTBE to heptane to induce crystallization.

  • Filter the resulting crystalline solid, wash with cold heptane, and dry under vacuum at 40 °C.

Quantitative Process Data & Analytical Validation

The following table summarizes the expected quantitative parameters and the analytical rationale for the large-scale synthesis of 1-(3-methylisoxazol-4-yl)ethanone.

ParameterTarget SpecificationAnalytical Method / Rationale
Precursor Purity >98% (Acetohydroximoyl Chloride)GC-FID (Ensures no unreacted oxime interferes with the cycloaddition stoichiometry).
Reaction Temperature 5 °C to 15 °CInternal RTD (Critical safety parameter to prevent dipole dimerization and thermal runaway).
IPC: Cycloaddition >95% consumption of dipolarophileHPLC-UV (Validates reaction completion before aqueous quench).
Crude Yield 85% – 88%Gravimetric (Consistent with literature benchmarks for captodative alkene cycloadditions)[2].
Final Purity >98.0% (a/a)HPLC-UV (Required specification for downstream pharmaceutical intermediates).

References

  • Chimichi, S., & Cosimelli, B. (1992). Regioselective Synthesis of 4-Acetyl- and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl- and Methyl Enol Ethers. Synthetic Communications, 22(20), 2909-2920.[Link]

  • LookChem Database. Ethanone, 1-(3-methyl-4-isoxazolyl)- (CAS 58752-01-5) Properties and Applications.[Link]

  • Jasiński, R., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2522.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(3-Methylisoxazol-4-yl)ethanone

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 1-(3-Methylisoxazol-4-yl)ethanone (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 1-(3-Methylisoxazol-4-yl)ethanone (CAS: 17098-64-5).

As a moderately polar heterocyclic ketone, this molecule presents unique chromatographic challenges. The presence of the basic isoxazole nitrogen and the hydrogen-bond accepting acetyl group often leads to co-elution with synthetic intermediates and stationary-phase streaking. The following self-validating protocols and troubleshooting guides are engineered to establish a robust, reproducible purification workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my 1-(3-Methylisoxazol-4-yl)ethanone co-eluting with its regioisomer (e.g., the 5-methyl isomer)? A: The synthesis of isoxazoles from unsymmetrical 1,3-diketones and hydroxylamine typically proceeds via an oxime intermediate, yielding a mixture of 3-substituted and 5-substituted regioisomers[1]. Because both isomers possess nearly identical dipole moments and hydrogen-bonding capacities, they exhibit similar affinities for the polar silica gel stationary phase. Mechanistic Solution: Systematically screen solvent systems[1]. If a standard Hexane/Ethyl Acetate gradient fails to resolve the isomers, switch to a solvent system with orthogonal selectivity, such as Toluene/Acetone. Toluene exploits subtle differences in π−π stacking interactions between the aromatic isoxazole rings of the two isomers, often forcing separation where purely polarity-based solvents fail.

Q2: The compound is streaking heavily on the silica column, leading to broad elution bands and poor recovery. How do I fix this? A: Streaking is a direct result of secondary interactions. The weakly basic nitrogen atom in the isoxazole ring acts as a Lewis base, interacting strongly with the highly acidic silanol (Si-OH) groups on the unbonded silica gel surface. Mechanistic Solution: To suppress this ionization and block active silanol sites, pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in hexanes prior to loading your sample. Additionally, avoid liquid loading with polar solvents (like DCM or MeOH), which can disrupt the initial band formation[2]. Instead, utilize the dry-loading technique described in the protocol below.

Q3: How do I efficiently remove unreacted 1,3-diketone starting material before chromatography? A: 1,3-diketones exist in equilibrium with their enol tautomers, making them significantly more acidic than the target isoxazole product. Mechanistic Solution: Perform a base wash during your aqueous work-up. Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or 5% NaHCO₃)[3]. The unreacted diketone will be deprotonated, forming a water-soluble enolate that partitions into the aqueous layer, while the neutral 1-(3-Methylisoxazol-4-yl)ethanone remains in the organic phase[3]. This simple chemical separation drastically reduces the burden on your chromatography column.

Q4: What is the optimal solvent system for the flash chromatography of this compound? A: Solvent combinations of hexanes (or heptanes) with ethyl acetate as the polar modifier are the industry standard for moderately polar heterocyclic compounds[2]. A typical gradient starts at 5% Ethyl Acetate in Hexanes and ramps up to 30%[4]. For highly purified fractions, an isocratic hold at 20% Ethyl Acetate is often effective[5].

Part 2: Data Presentation & Method Optimization

Table 1: Solvent System Selection Guide
Solvent SystemPolarity RangeApplication & Causality
Hexanes / Ethyl Acetate Low to ModerateStandard system for isoxazoles; provides excellent resolution for compounds with varying hydrogen-bond accepting capacities[2].
Dichloromethane / Methanol HighUsed only if the compound is highly retained; MeOH disrupts strong silanol interactions but can dissolve silica if >10%[4].
Toluene / Acetone ModerateAlternative selectivity; exploits π−π interactions between toluene and the aromatic isoxazole ring to separate difficult regioisomers.
Table 2: TLC Visualization Methods
MethodTarget MoietyObservationReliability & Causality
UV Light (254 nm) Conjugated Isoxazole RingDark quenching spot on green fluorescent background (F254 plates)[3].Primary method; highly reliable due to the aromaticity of the isoxazole core[3].
KMnO₄ Stain Oxidizable groupsBright yellow spot on a purple background.Secondary confirmation; the conjugated system reduces the permanganate ion.
Iodine Chamber General OrganicsReversible brown/yellow spot.Non-destructive universal stain; relies on iodine's affinity for π -electron clouds.

Part 3: Experimental Protocol

Standard Operating Procedure: Purification of 1-(3-Methylisoxazol-4-yl)ethanone Self-Validating Logic: This protocol incorporates a dry-loading step to ensure a narrow initial sample band, which is critical for maximizing theoretical plates and separating closely eluting regioisomers.

Step 1: Pre-Chromatography Work-up

  • Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Wash the organic layer twice with an equal volume of 5% aqueous NaHCO₃ to extract unreacted acidic 1,3-diketones[3].

  • Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Dry Loading Preparation

  • Dissolve the crude concentrated oil in a minimal amount of Dichloromethane (DCM) or Acetone[2].

  • Add dry silica gel to the solution (approximately 3 times the mass of the crude product).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. Caution: Ensure no residual polar solvent remains, as this will cause immediate band broadening.

Step 3: Column Packing and Equilibration

  • Slurry-pack a flash chromatography column with silica gel using 100% Hexanes[4].

  • (Optional) If streaking was observed in pilot TLCs, flush the column with 2 column volumes (CV) of 1% Triethylamine in Hexanes, followed by 2 CV of 100% Hexanes to remove excess base.

  • Carefully pour the dry-loaded silica powder onto the top of the column bed. Top with a 1 cm layer of clean sand to protect the bed surface.

Step 4: Gradient Elution

  • Begin elution with 5% Ethyl Acetate in Hexanes for 3 CV to elute non-polar impurities.

  • Gradually increase the gradient to 20% Ethyl Acetate over 10 CV[5]. The target 1-(3-Methylisoxazol-4-yl)ethanone typically elutes in this window.

  • Collect fractions in standard test tubes (e.g., 15 mL volumes).

Step 5: Fraction Analysis and Pooling

  • Spot every third fraction on a silica TLC plate and visualize under UV 254 nm[3].

  • Pool fractions containing only the target compound (single spot, Rf ~0.35 in 20% EtOAc/Hexanes).

  • Concentrate the pooled fractions under reduced pressure to yield the pure ketone.

Part 4: Process Visualization

G A Crude Reaction Mixture B Aqueous Work-up (5% NaHCO3 Wash) A->B Remove Diketones C Dry Loading onto Silica B->C Organic Phase D Flash Chromatography (Hexane/EtOAc Gradient) C->D Prevent Streaking E TLC Fraction Analysis (UV 254 nm) D->E Collect Fractions F Pure 1-(3-Methylisoxazol-4-yl)ethanone E->F Pool & Concentrate

Workflow for the isolation and purification of 1-(3-Methylisoxazol-4-yl)ethanone.

References

  • Royal Society of Chemistry. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances.[Link]

  • Biotage. "Which sample solvents work best with normal-phase flash column chromatography?" Biotage.[Link]

  • University of Rochester, Department of Chemistry. "Solvent Systems for Flash Column Chromatography." University of Rochester.[Link]

Sources

Optimization

troubleshooting low yields in 1-(3-Methylisoxazol-4-yl)ethanone synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(3-methylisoxazol-4-yl)ethanone (also known as 4-acetyl-3-methylisoxazole). As a highly functionalized heterocyclic building block, its synthesis relie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(3-methylisoxazol-4-yl)ethanone (also known as 4-acetyl-3-methylisoxazole). As a highly functionalized heterocyclic building block, its synthesis relies on the precise control of 1,3-dipolar cycloadditions.

This guide is designed for research scientists and drug development professionals. It bypasses basic textbook theory to address the specific kinetic, thermodynamic, and regiochemical failure points encountered at the bench, providing causal explanations and self-validating protocols to ensure high-yield, reproducible synthesis.

I. Synthetic Strategy Overview

The most efficient and scalable route to 1-(3-methylisoxazol-4-yl)ethanone is the 1,3-dipolar cycloaddition of in situ generated acetonitrile oxide with a highly specific dipolarophile. The reaction proceeds through an isoxazoline intermediate, which subsequently undergoes aromatization via the elimination of a leaving group[1].

Workflow Step1 1. Nitrile Oxide Generation Step2 2. 1,3-Dipolar Cycloaddition Step1->Step2 TEA addition Step3 3. Spontaneous Aromatization Step2->Step3 - MeOH Step4 4. Purification & Isolation Step3->Step4 Silica Gel

Synthetic workflow for 1-(3-Methylisoxazol-4-yl)ethanone via 1,3-dipolar cycloaddition.

II. Frequently Asked Questions (Troubleshooting)

Q: My final product is the 5-acetyl regioisomer. How do I force the formation of the 4-acetyl target? A: This is a classic regioselectivity error dictated by Frontier Molecular Orbital (FMO) interactions. If you are using methyl vinyl ketone (3-buten-2-one) as your dipolarophile, the LUMO of the nitrile oxide interacts with the HOMO of the alkene, naturally favoring the primary cycloadduct that leads to the 5-substituted isoxazole[1]. The Causality & Solution: You must switch your dipolarophile to a capto-dative alkene, specifically (E)-4-methoxy-3-buten-2-one . The strongly electron-donating methoxy group overrides the default orbital coefficients, directing the oxygen of the nitrile oxide to the C5 position. As a result, the acetyl group is forced into the C4 position, yielding the 4-acetyl-3-methylisoxazole exclusively[1].

Q: My yields are consistently below 40%, and GC-MS shows a major byproduct at m/z 114. What is going wrong? A: The byproduct at m/z 114 is 3,4-dimethylfuroxan (3,4-dimethyl-1,2,5-oxadiazole 2-oxide), the dimer of your acetonitrile oxide intermediate. Nitrile oxides are highly reactive 1,3-dipoles. If the rate of their generation exceeds the rate of cycloaddition with the alkene, they will rapidly dimerize. The Causality & Solution: The generation of the nitrile oxide must be the rate-limiting step. Implement a syringe pump to add your base (triethylamine) over 4–6 hours. This maintains a low steady-state concentration of the dipole, kinetically favoring the bimolecular cycloaddition over the unimolecular dimerization.

Q: The mass spectrum of my crude product shows a strong signal at m/z 157 instead of the expected m/z 125. Is the reaction failing? A: The reaction has not failed; it is simply incomplete. The mass of 157 corresponds to the unaromatized primary cycloadduct—a 5-methoxy-4-acetyl-3-methyl-4,5-dihydroisoxazole (isoxazoline) intermediate. While the elimination of methanol to form the aromatic isoxazole ring is typically spontaneous under standard conditions[1], trace moisture or insufficient reaction times can stall this aromatization step. The Causality & Solution: To drive the elimination, dissolve the crude mixture in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and reflux. The acid protonates the methoxy group, creating a superior leaving group and rapidly driving the system toward the thermodynamically stable aromatic isoxazole.

III. Quantitative Regioselectivity Data

The choice of dipolarophile is the single most critical variable in this synthesis. The table below summarizes the quantitative impact of the dipolarophile on the final isolated product.

Dipolarophile UsedMajor Regioisomer FormedYield (%)Aromatization Requirement
3-Buten-2-one (Methyl vinyl ketone)5-Acetyl-3-methylisoxazole>80%Requires active γ-MnO₂ oxidation[1]
(E)-4-Methoxy-3-buten-2-one 4-Acetyl-3-methylisoxazole 88% Spontaneous elimination (-MeOH) [1]
IV. Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and resolve crude mixture anomalies during your synthesis.

Troubleshooting Start Low Yield / Impure Product Check Analyze Crude by GC-MS / NMR Start->Check Dimer m/z 114 Detected (Furoxan Dimer) Check->Dimer Isomer Wrong Regioisomer (5-Acetyl) Check->Isomer Adduct m/z 157 Detected (Isoxazoline) Check->Adduct Sol1 Decrease Base Addition Rate Dimer->Sol1 Sol2 Switch to Capto-Dative Alkene Isomer->Sol2 Sol3 Add Acid Catalyst (p-TsOH) Adduct->Sol3

Diagnostic logic tree for troubleshooting common synthesis failures and byproducts.

V. Standard Operating Procedure (SOP)

Objective: To synthesize 1-(3-methylisoxazol-4-yl)ethanone via regioselective 1,3-dipolar cycloaddition while strictly preventing nitrile oxide dimerization.

Self-Validating System: This protocol utilizes real-time TLC/GC-MS checkpoints. The absence of the non-polar furoxan dimer validates that the base addition rate is perfectly calibrated to the cycloaddition kinetics.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1.2 equivalents of (E)-4-methoxy-3-buten-2-one and 1.0 equivalent of acetohydroximoyl chloride in anhydrous diethyl ether to achieve a 0.1 M concentration.

  • Controlled Nitrile Oxide Generation: Load 1.1 equivalents of anhydrous triethylamine (TEA) into a gas-tight syringe. Using a programmable syringe pump, add the TEA to the reaction mixture dropwise over a strict 4-hour period at room temperature with vigorous magnetic stirring.

  • Self-Validating Checkpoint: After the addition is complete, stir for an additional 2 hours. Extract a 0.1 mL aliquot and analyze via TLC (Hexanes/EtOAc 7:3) and GC-MS. Validation: The complete disappearance of acetohydroximoyl chloride and the absence of a peak at m/z 114 confirms successful kinetic control.

  • Work-up: Filter the resultant white precipitate (triethylamine hydrochloride salts) through a tightly packed Celite pad. Wash the pad with 2 x 20 mL of cold anhydrous ether. Concentrate the filtrate under reduced pressure.

  • Aromatization Verification: Analyze the crude concentrate. If the primary cycloadduct (m/z 157) is detected, dissolve the crude in 50 mL of toluene, add 0.05 equivalents of p-TsOH, and reflux for 2 hours to force the elimination of methanol[1].

  • Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate. Isolate the target fractions to afford 1-(3-methylisoxazol-4-yl)ethanone as a purified compound.

VI. References
  • Chimichi, S., & Cosimelli, B. (1992). Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers. Synthetic Communications, 22(20), 2909-2920. Taylor & Francis. URL:[Link]

Sources

Troubleshooting

preventing decomposition of 1-(3-Methylisoxazol-4-yl)ethanone during workup

Preventing Decomposition of 1-(3-Methylisoxazol-4-yl)ethanone During Workup Executive Summary 1-(3-Methylisoxazol-4-yl)ethanone is a highly valuable building block in medicinal chemistry and drug development. However, re...

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Author: BenchChem Technical Support Team. Date: April 2026

Preventing Decomposition of 1-(3-Methylisoxazol-4-yl)ethanone During Workup

Executive Summary

1-(3-Methylisoxazol-4-yl)ethanone is a highly valuable building block in medicinal chemistry and drug development. However, researchers frequently report significant yield losses or complete degradation of this compound during post-reaction aqueous workups. This guide provides a comprehensive troubleshooting framework to prevent base-promoted decomposition, ensuring high recovery and purity.

Mechanistic Insight: The Root Cause of Decomposition

The isoxazole ring is generally considered a stable aromatic system; however, its chemical stability is highly dependent on its substitution pattern[1]. In the case of 1-(3-methylisoxazol-4-yl)ethanone, the C5 position is unsubstituted . The presence of the strongly electron-withdrawing acetyl group at C4 significantly increases the electrophilicity and acidity of the adjacent C5 position[2].

When exposed to basic conditions during aqueous workup (e.g., saturated NaHCO₃), the compound undergoes a rapid base-promoted ring-opening cascade. This decomposition proceeds via two primary mechanisms:

  • Nucleophilic Attack: Hydroxide or carbonate ions attack the highly activated C5 carbon, forming a transient intermediate that collapses via N-O bond cleavage[2].

  • Deprotonation: Base abstraction of the acidic C5 proton generates an unstable isoxazolide anion. The expulsion of the oxygen atom cleaves the labile N-O bond[3].

Both pathways irreversibly destroy the heterocyclic core, yielding highly polar, water-soluble acyclic degradation products (such as α-cyano enolates or enamino-ketones) that partition into the aqueous phase and are subsequently lost[4].

IsoxazoleDegradation A 1-(3-Methylisoxazol-4-yl)ethanone (Intact Core) B Base Exposure (OH⁻ / CO₃²⁻) A->B C C5-Attack / Deprotonation (Activated by C4-Acetyl) B->C D N-O Bond Cleavage (Ring Opening) C->D E Acyclic Degradation Products (Lost in Aqueous Phase) D->E

Base-promoted degradation pathway of 5-unsubstituted 4-acylisoxazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction showed >95% conversion by LC-MS, but after a standard NaHCO₃ wash, my product vanished. What happened? A: Standard basic washes (pH ~8.5) are sufficient to trigger the base-catalyzed ring opening of 5-unsubstituted 4-acylisoxazoles[2]. The resulting acyclic degradation products are highly polar and partition entirely into the aqueous layer, leading to the apparent "disappearance" of your product. Causality: The C4-acetyl group activates the C5 position toward nucleophilic attack. You must strictly avoid basic aqueous environments during workup.

Q2: How should I safely neutralize an acidic reaction mixture containing this compound? A: Do not use carbonate or bicarbonate bases. Instead, quench the reaction by pouring it into a pre-chilled (0–5 °C) biphasic system containing a mildly acidic to neutral buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0, or saturated NH₄Cl) and your extraction solvent. If strict neutralization is required, carefully titrate with a weak, non-nucleophilic base (e.g., N-methylmorpholine) at low temperatures, ensuring the aqueous phase never exceeds pH 6.5.

Q3: Is 1-(3-Methylisoxazol-4-yl)ethanone stable during silica gel chromatography? A: Yes, provided standard, untreated silica gel (which is naturally slightly acidic, pH ~4.5–5.5) is used. Avoid amine-functionalized silica (e.g., NH₂-silica) or basic alumina. The localized basicity on these stationary phases will catalyze on-column decomposition, resulting in severe streaking and low mass recovery.

Standard Operating Procedure (SOP): Optimized Aqueous Workup

To ensure maximum recovery and self-validating scientific integrity, follow this kinetically-controlled protocol:

Step 1: Preparation Pre-chill all aqueous quenching solutions (e.g., saturated aqueous NH₄Cl or pH 6.0 phosphate buffer) to 0–5 °C in an ice bath.

Step 2: Quenching Slowly transfer the crude reaction mixture into a vigorously stirred biphasic mixture of the chilled buffer and an organic extraction solvent (e.g., Ethyl Acetate or DCM) maintained at <5 °C.

Step 3: Extraction Separate the layers immediately. Extract the aqueous layer twice more with the organic solvent. Critical Causality: Kinetics matter. Minimize the time the compound spends in the aqueous biphasic mixture to prevent any latent hydrolysis.

Step 4: Washing Wash the combined organic layers with brine (pH ~6–7). NEVER use NaHCO₃, Na₂CO₃, or NaOH.

Step 5: Drying & Concentration Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Do not use K₂CO₃ as a drying agent. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.

Quantitative Data Presentation

Table 1: Stability Profile of 1-(3-Methylisoxazol-4-yl)ethanone During Workup

Aqueous Phase pHReagent EquivalentTemp (°C)Est. Stability (1 hr)Recommendation
2.0 1M HCl25>98%Safe
6.0 Phosphate Buffer5>98%Optimal Quench
8.5 Sat. NaHCO₃25<50%AVOID
10.0 Sat. Na₂CO₃25<5%AVOID
14.0 1M NaOH250% (Immediate)AVOID
References
  • Source: VDOC.
  • Source: ACS Publications (J. Phys. Chem. A)
  • Title: The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity Source: Benchchem URL
  • Source: PubMed (Drug Metab Dispos.)

Sources

Optimization

Technical Support Center: NMR Troubleshooting &amp; Impurity Profiling for 1-(3-Methylisoxazol-4-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving complex NMR anomalies enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving complex NMR anomalies encountered during the synthesis and scale-up of 1-(3-Methylisoxazol-4-yl)ethanone (also known as 4-acetyl-3-methylisoxazole).

According to ICH Q3A guidelines, any organic impurity present in a pharmaceutical intermediate or drug substance at or above the 0.1% threshold must be structurally identified and quantified,[1]. While chromatographic techniques are excellent for detection, high-field Nuclear Magnetic Resonance (NMR) spectroscopy remains the most authoritative tool for unambiguous structural elucidation of unknown degradants and regioisomers[2].

Below, you will find our diagnostic workflow, detailed analytical methodologies, and a troubleshooting FAQ designed to provide self-validating solutions for your impurity profiling challenges.

Impurity Profiling Workflow

G N1 Crude 1-(3-Methylisoxazol-4-yl)ethanone N2 1D 1H & 13C NMR Screening N1->N2 N3 Impurity > 0.1% Threshold? N2->N3 N4 Batch Approved for Next Step N3->N4 No N5 2D NMR (HSQC, HMBC, NOESY) N3->N5 Yes N6 Regioisomer/Byproduct ID N5->N6 N7 qNMR Quantification N6->N7

Figure 1: NMR-based impurity profiling workflow for pharmaceutical intermediates.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am observing an unexpected singlet in the aromatic region around 8.2 ppm in my crude product. My main product has a singlet at 8.9 ppm. What is this impurity, and why does it form?

A: You are likely observing the regioisomer 1-(5-Methylisoxazol-4-yl)ethanone . The synthesis of 1-(3-Methylisoxazol-4-yl)ethanone frequently involves the 1,3-dipolar cycloaddition of acetonitrile oxide with (E)-4-methoxy-3-buten-2-one[3]. Because the transition state of this cycloaddition can favor multiple orientations depending on temperature and solvent, the 5-methyl regioisomer is a common byproduct.

The Causality of the NMR Shift: The chemical shift difference between the two regioisomers is governed by the electronegativity of the adjacent heteroatoms in the isoxazole ring. Oxygen is significantly more electronegative than nitrogen.

  • In your target molecule (3-methyl), the solitary ring proton is at the C5 position , directly adjacent to the highly electronegative oxygen atom. This strong inductive deshielding pushes the C5-H signal far downfield to ~8.9 ppm .

  • In the impurity (5-methyl), the ring proton is at the C3 position , adjacent to the nitrogen atom. Because nitrogen is less electronegative than oxygen, the C3-H proton is less deshielded, appearing upfield at ~8.2 ppm .

Q2: How can I definitively prove the identity of this regioisomer using a self-validating NMR method?

A: 1D NMR provides a strong hypothesis, but 2D HMBC (Heteronuclear Multiple Bond Correlation) provides absolute, self-validating proof by mapping the carbon-hydrogen connectivity across 2-3 bonds.

In the target 3-methyl isomer, the C5-H proton (8.9 ppm) will show a strong ³JCH correlation to the C3 carbon (~160 ppm) and the ketone carbonyl carbon (~192 ppm). Conversely, in the 5-methyl impurity, the C3-H proton (8.2 ppm) will show a ³JCH correlation to the C5 carbon (~170 ppm) but will have a different coupling pattern to the methyl groups.

Step-by-Step HMBC Protocol:

  • Sample Preparation: Dissolve 20 mg of the crude mixture in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a high-field NMR spectrometer (≥ 400 MHz). Tune and match the probe for both ¹H and ¹³C frequencies. Lock the solvent and shim the magnetic field until the TMS signal FWHH is < 1.0 Hz.

  • Parameter Optimization: Set the long-range coupling evolution time ( Δ ) to 62.5 ms. This is mathematically optimized for a standard ³JCH coupling constant of 8 Hz ( Δ=1/2J ).

  • Acquisition: Run a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Acquire at least 256 increments in the t1 (¹³C) dimension and 2048 data points in the t2 (¹H) dimension to ensure adequate resolution.

  • Processing: Apply a sine-squared window function in both dimensions. Perform a 2D Fourier transform, phase correct, and analyze the cross-peaks to map the connectivity.

Q3: I see doublets around 5.5 ppm and 7.5 ppm with a large coupling constant (J = 12 Hz), along with a singlet at 3.7 ppm. What is causing this?

A: These signals indicate unreacted starting material: (E)-4-methoxy-3-buten-2-one [3].

  • The singlet at 3.7 ppm corresponds to the methoxy group (-OCH₃).

  • The doublets at 5.5 ppm and 7.5 ppm are the vinylic protons. The large coupling constant (J = 12 Hz) is the definitive signature of trans (E) geometry across the double bond. If your reaction did not reach completion or the workup (e.g., washing with aqueous base) was insufficient, this highly conjugated enone will persist in the organic phase.

Q4: Once identified, how do I accurately quantify these impurities to ensure they meet the <0.1% ICH threshold?

A: Quantitative NMR (qNMR) is the gold standard for absolute purity assignment without requiring a reference standard for the impurity itself[2]. The accuracy of qNMR relies entirely on allowing the nuclei to fully relax between pulses.

Step-by-Step qNMR Protocol:

  • Internal Standard (IS) Selection: Choose an IS with a known, certified purity (e.g., NIST traceable) and a distinct NMR signal that does not overlap with your sample. Dimethyl sulfone (singlet at 2.98 ppm) is an excellent choice for this matrix.

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of your sample and ~5.000 mg of the IS into the same vial. Dissolve completely in CDCl₃.

  • T1 Relaxation Determination: Run an Inversion-Recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton in your mixture (usually the aromatic protons).

  • Parameter Setup: Set the relaxation delay (D1) to ≥ 5 × T1 (typically 30–60 seconds). Causality: This ensures >99.3% recovery of the equilibrium magnetization along the Z-axis, preventing signal saturation and ensuring the peak area is directly proportional to the molar concentration.

  • Acquisition & Calculation: Acquire the 1D ¹H NMR spectrum with a 90° excitation pulse. Integrate the target peaks and calculate the mass fraction using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where P = purity, I = integral, N = number of protons, M = molar mass, W = weight).

Reference Data: Comparative NMR Chemical Shifts

To expedite your spectral analysis, refer to the consolidated chemical shift data below. Note: Exact shifts may vary slightly (±0.05 ppm) depending on concentration and exact solvent conditions.

Compound¹H NMR Shift (ppm)MultiplicityStructural Assignment¹³C NMR Shift (ppm)
1-(3-Methylisoxazol-4-yl)ethanone (Target) 8.90s (1H)Isoxazole C5-H158.0 (C5)
2.50s (3H)Acetyl -CH₃192.5 (C=O)
2.40s (3H)Isoxazole C3-CH₃11.5 (C3-CH₃)
1-(5-Methylisoxazol-4-yl)ethanone (Regioisomer) 8.20s (1H)Isoxazole C3-H150.5 (C3)
2.70s (3H)Isoxazole C5-CH₃13.0 (C5-CH₃)
2.45s (3H)Acetyl -CH₃193.0 (C=O)
(E)-4-methoxy-3-buten-2-one (Starting Material) 7.50d (1H, J=12Hz)Vinylic C4-H163.0 (C4)
5.50d (1H, J=12Hz)Vinylic C3-H106.0 (C3)
3.70s (3H)Methoxy -OCH₃57.5 (O-CH₃)
References
  • Impurity Profiling In Pharmaceuticals: A Review. ijprajournal.com.[Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC. nih.gov.[Link]

  • Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. pharmaffiliates.com.[Link]

  • (PDF) A New Convenient Route to 2-Oxoethoxycoumarins: Key Intermediates in the Synthesis of Natural Products. researchgate.net.[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Differentiation of 1-(3-Methylisoxazol-4-yl)ethanone and its Regioisomers: A Definitive Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing heterocyclic regioisomers during drug development and synthetic route scouting. The synthesis of 1-(3-Methylisoxazol-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing heterocyclic regioisomers during drug development and synthetic route scouting. The synthesis of 1-(3-Methylisoxazol-4-yl)ethanone (commonly known as 4-acetyl-3-methylisoxazole) via 1,3-dipolar cycloaddition often yields a complex mixture of regioisomers, primarily its 4,5-disubstituted and 3,5-disubstituted counterparts[1]. Because these isomers share identical molecular weights ( m/z 126.055) and similar polarities, chromatographic separation and mass spectrometry alone are insufficient for definitive structural assignment.

This guide provides a comprehensive, self-validating spectroscopic workflow to unequivocally differentiate 1-(3-Methylisoxazol-4-yl)ethanone from its primary regioisomers.

Spectroscopic Differentiation Strategy

To avoid the pitfalls of ambiguous assignments, we employ a tiered analytical strategy. We use 1D 1 H NMR as a primary filter to eliminate 3,5-disubstituted isomers, followed by 2D HMBC NMR to definitively map the carbon skeleton and resolve 3,4- versus 4,5-substitution.

Analytical_Workflow Start Unknown Isoxazole Regioisomer (m/z 126.055) NMR1H 1H NMR (1D) Check Ring Proton Shift Start->NMR1H IsH4 Shift ~6.5 ppm? (H-4 proton) NMR1H->IsH4 IsH3H5 Shift ~8.5 ppm? (H-3 or H-5 proton) NMR1H->IsH3H5 Isomer35 3,5-Disubstituted Isoxazole (e.g., 3-methyl-5-acetyl) IsH4->Isomer35 Confirms C-4 is unsubstituted HMBC 2D HMBC NMR Map C-H Long-Range Coupling IsH3H5->HMBC Ambiguous 3,4- vs 4,5-substitution Isomer34 1-(3-Methylisoxazol-4-yl)ethanone HMBC->Isomer34 CH3 correlates to C-3 (~160 ppm) Isomer45 1-(5-Methylisoxazol-4-yl)ethanone HMBC->Isomer45 CH3 correlates to C-5 (~170 ppm)

Fig 1. Spectroscopic decision tree for isoxazole regioisomer differentiation.

1 H and 13 C NMR Profiling: The Primary Filter

The first step in our analytical workflow exploits the unique electronic environment of the isoxazole ring. The heteroatoms (oxygen at position 1, nitrogen at position 2) exert strong electron-withdrawing inductive effects, significantly deshielding the adjacent C-3 and C-5 positions. Conversely, position 4 is the most electron-rich due to resonance donation from the heteroatoms into the π system, making the H-4 proton highly shielded[2].

Causality in Chemical Shifts: If the cyclization yields a 3,5-disubstituted isoxazole (e.g., 1-(3-Methylisoxazol-5-yl)ethanone), the 1 H NMR spectrum will display a distinct, highly shielded singlet at ~6.5 ppm corresponding to the H-4 proton[2].

However, if the product is 3,4-disubstituted (our target) or 4,5-disubstituted, the H-4 position is occupied by the acetyl group. The remaining ring proton (H-5 or H-3, respectively) will resonate far downfield between 8.2 and 9.0 ppm due to its proximity to the electronegative heteroatoms[3].

Table 1: Comparative NMR Data for Isoxazole Regioisomers
Regioisomer 1 H NMR (Ring Proton) 13 C NMR (C-3) 13 C NMR (C-4) 13 C NMR (C-5)
1-(3-Methylisoxazol-4-yl)ethanone H-5: ~8.8 ppm (s)~160 ppm~115 ppm~165 ppm
1-(5-Methylisoxazol-4-yl)ethanone H-3: ~8.4 ppm (s)~150 ppm~115 ppm~170 ppm
1-(3-Methylisoxazol-5-yl)ethanone H-4: ~6.5 ppm (s)~160 ppm~105 ppm~165 ppm
1-(5-Methylisoxazol-3-yl)ethanone H-4: ~6.5 ppm (s)~165 ppm~105 ppm~170 ppm

2D HMBC NMR: The Definitive Proof

While 1D 1 H NMR easily filters out 3,5-disubstituted isomers, differentiating 1-(3-Methylisoxazol-4-yl)ethanone from 1-(5-Methylisoxazol-4-yl)ethanone requires mapping the carbon skeleton. The H-3 and H-5 protons both appear as singlets in the 8.4–8.8 ppm range, making 1D assignments ambiguous and highly solvent-dependent.

Here, Heteronuclear Multiple Bond Correlation (HMBC) becomes the definitive tool. By setting the long-range coupling evolution time to target 2J and 3J C-H couplings (typically ~8 Hz for heteroaromatics), we can trace the connectivity from the methyl protons to the ring carbons[1].

Causality in HMBC Correlations:

  • In 1-(3-Methylisoxazol-4-yl)ethanone , the 3-methyl protons will show a strong 2J correlation to C-3 (~160 ppm) and a 3J correlation to C-4 (~115 ppm).

  • In 1-(5-Methylisoxazol-4-yl)ethanone , the 5-methyl protons will show a 2J correlation to C-5 (~170 ppm) and a 3J correlation to C-4 (~115 ppm).

The ~10 ppm difference between the oxygen-adjacent C-5 and the nitrogen-adjacent C-3 is the critical diagnostic marker that unequivocally assigns the regiochemistry.

HMBC_Workflow cluster_34 1-(3-Methylisoxazol-4-yl)ethanone cluster_45 1-(5-Methylisoxazol-4-yl)ethanone Me3 3-CH3 Protons C3 C-3 Carbon Me3->C3 2J (Strong) C4 C-4 Carbon Me3->C4 3J (Medium) H5 H-5 Proton H5->C3 3J (Weak) H5->C4 2J (Strong) Me5 5-CH3 Protons C5_b C-5 Carbon Me5->C5_b 2J (Strong) C4_b C-4 Carbon Me5->C4_b 3J (Medium) H3 H-3 Proton H3->C5_b 3J (Weak) H3->C4_b 2J (Strong)

Fig 2. HMBC correlation maps distinguishing 3-methyl vs. 5-methyl isoxazole regioisomers.

Orthogonal Validation via LC-ESI-MS/MS

While NMR provides the primary structural proof, MS/MS offers orthogonal validation. The isoxazole ring is characterized by a exceptionally weak N-O bond (Bond Dissociation Energy ~55 kcal/mol). Under collision-induced dissociation (CID), this bond is the primary site of initial cleavage.

The proximity of the acetyl group to the nitrogen (in the 3-methyl-4-acetyl isomer) versus the oxygen (in the 5-methyl-4-acetyl isomer) dictates divergent rearrangement pathways following N-O cleavage, leading to distinct ratios of neutral losses (e.g., preferential loss of CH3​CN vs. CO or ketene). Tracking these specific product ions allows for rapid LC-MS screening of synthesis batches once the NMR standards are established.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates internal system suitability checks, ensuring the data generated is self-validating.

Step 1: Sample Preparation & Internal Referencing
  • Preparation: Dissolve 5 mg of the purified analyte in 600 µL of CDCl3​ (100.0 atom % D).

  • System Suitability (NMR): Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm. This internal standard prevents chemical shift drift, which is critical when relying on the subtle 10 ppm difference between C-3 and C-5 in 13 C spectra.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter into a 5 mm NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

Step 2: High-Resolution NMR Acquisition (500 MHz or higher)
  • Pulse Calibration: Prior to acquisition, run a 90∘ pulse width optimization (e.g., pulsecal macro) on the exact sample. Accurate pulse widths are mandatory for artifact-free 2D correlations.

  • 1D Acquisitions: Acquire 1 H NMR (16 scans, relaxation delay d1=2.0 s) and 13 C{ 1 H} NMR (1024 scans, d1=2.0 s).

  • 2D HMBC Acquisition: Set the long-range coupling evolution time optimized for J=8 Hz (approximately 62.5 ms delay). Causality: Heteroaromatic 2J and 3J couplings typically fall between 7-9 Hz; failing to optimize this delay will result in missing correlations and false negative regiochemical assignments.

Step 3: LC-ESI-MS/MS Validation
  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI Tune Mix) to verify mass accuracy (< 5 ppm error) prior to running samples.

  • Acquisition: Dilute the sample to 1 µg/mL in ACN/ H2​O (50:50) with 0.1% formic acid. Inject 2 µL onto a C18 column.

  • Fragmentation: Acquire MS/MS spectra in positive ion mode ( [M+H]+=126.055 ) using stepped collision energies of 10, 20, and 40 eV to fully map the N-O bond cleavage pathways.

References

  • "Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance" - Università degli Studi di Firenze (UNIFI).
  • "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media" - MDPI.
  • "S. Chimichi Ph.D Chemistry Professor (Full) at University of Florence - ResearchGate" (Regioselective Synthesis of 4-Acetyl- and 5-Acetyl-3-methylisoxazole).

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(3-Methylisoxazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 1-(3-Methylisoxazol-4-yl)ethanone, a key heterocyclic ketone intermediate. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—are critically evaluated based on their performance characteristics. This guide is grounded in the principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6], and the European Medicines Agency (EMA)[7][8] to provide a trustworthy and expert-driven resource.

The Critical Role of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[9][10]. This involves a thorough evaluation of various performance characteristics to ensure the reliability, accuracy, and consistency of the results. For a molecule like 1-(3-Methylisoxazol-4-yl)ethanone, which may be a critical intermediate in a drug synthesis pathway, its accurate quantification is essential for ensuring the final product's quality and safety.

This guide will navigate the validation of three common analytical techniques, providing a comparative framework to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of 1-(3-Methylisoxazol-4-yl)ethanone.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Quantification based on the absorption of UV-Vis light by the analyte.
Specificity High, especially with optimized separation.Very High, provides mass spectral data for confirmation.Low, susceptible to interference from other absorbing compounds.
Linearity (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~3 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%97-103%95-105%
Throughput ModerateModerate to HighHigh
Instrumentation Cost ModerateHighLow

Note: The values presented in this table are representative and based on the analysis of structurally similar isoxazole and ketone compounds. Actual performance may vary depending on the specific instrumentation and experimental conditions.

In-Depth Methodologies and Validation Protocols

This section provides detailed experimental protocols for each analytical technique, along with the rationale for key procedural steps. The validation parameters discussed are in accordance with the ICH Q2(R1) guidelines[1][2][3].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the quality control of pharmaceuticals due to its high resolution and sensitivity. For 1-(3-Methylisoxazol-4-yl)ethanone, a reversed-phase HPLC method is proposed.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The formic acid helps to protonate the analyte, leading to better peak shape and retention. A typical gradient could be starting from 20% acetonitrile, ramping to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for 1-(3-Methylisoxazol-4-yl)ethanone should be determined by scanning a standard solution from 200-400 nm. Based on the isoxazole and ketone chromophores, a λmax is expected in the range of 240-270 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-(3-Methylisoxazol-4-yl)ethanone reference standard in the mobile phase (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to a concentration within the calibration range.

Method Validation Workflow (HPLC-UV)

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Parameters (ICH Q2(R1)) Column & Mobile Phase Selection Column & Mobile Phase Selection Wavelength Selection Wavelength Selection Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Method Development Method Development

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of 1-(3-Methylisoxazol-4-yl)ethanone, GC-MS offers high sensitivity and specificity.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane. This provides good separation for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split injection (e.g., 20:1 split ratio) to prevent column overload.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This temperature program allows for the elution of the analyte while separating it from potential impurities.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring characteristic ions of 1-(3-Methylisoxazol-4-yl)ethanone.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare calibration standards by serial dilution of the stock solution.

    • Prepare sample solutions by dissolving the sample in the same solvent to a concentration within the calibration range.

Validation_Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 1-(3-Methylisoxazol-4-yl)ethanone

Executive Summary & Chemical Profile Handling specialized heterocyclic compounds requires a rigorous approach to both operational safety and environmental stewardship. 1-(3-Methylisoxazol-4-yl)ethanone (also known as 4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Handling specialized heterocyclic compounds requires a rigorous approach to both operational safety and environmental stewardship. 1-(3-Methylisoxazol-4-yl)ethanone (also known as 4-acetyl-3-methylisoxazole) is a critical building block in drug development and organic synthesis. However, its disposal must be managed with precision to prevent environmental contamination and ensure laboratory safety. This guide provides a comprehensive, self-validating protocol for the segregation, containment, and disposal of this compound, grounded in EPA regulations and established prudent laboratory practices.

Quantitative Data & Regulatory Profile
Property / ParameterValueOperational & Regulatory Implication
Chemical Name 1-(3-Methylisoxazol-4-yl)ethanoneTarget analyte for disposal tracking.
CAS Number 58752-01-5Must be listed on hazardous waste manifests[1].
Molecular Formula C6H7NO2Indicates the waste is non-halogenated.
Molecular Weight 125.13 g/mol Used for mass-balance calculations in waste logs.
Waste Classification Non-Halogenated OrganicMust be strictly segregated from halogens and oxidizers[2].
Primary Disposal Method Controlled IncinerationAqueous drain disposal is strictly prohibited[3].
EPA Accumulation Limit 90 to 180 daysVaries based on generator status (e.g., VSQG vs. LQG)[4].

Scientific Rationale & E-E-A-T Principles

As a Senior Application Scientist, I emphasize that laboratory chemical disposal is not merely a downstream afterthought; it is an integral component of experimental design. The overriding principle of waste management, as established by the National Research Council's Prudent Practices in the Laboratory, dictates that no activity should begin unless a comprehensive disposal plan has been formulated[5].

Causality in Chemical Segregation: Isoxazole derivatives contain a heteroatomic N-O bond within their ring structure, and the presence of an acetyl group makes 1-(3-methylisoxazol-4-yl)ethanone an electron-rich organic molecule. If this compound is inadvertently mixed with strong oxidizing agents (e.g., nitric acid, peroxides) in a generic waste carboy, it can trigger highly exothermic reactions, potentially leading to container rupture or fire[6][7]. Therefore, source segregation is the most critical step in the disposal lifecycle[2].

Furthermore, because this compound is not fully biodegradable and poses potential risks to aquatic ecosystems, it must never be discharged into municipal sewer systems[3]. Instead, it must be routed to a licensed chemical destruction plant equipped with an afterburner and flue gas scrubber for controlled incineration[3][6].

Disposal Workflow Visualization

The following diagram illustrates the decision matrix for processing 1-(3-Methylisoxazol-4-yl)ethanone waste, ensuring that organic and aqueous streams are properly segregated before final incineration.

DisposalWorkflow Gen Waste Generation: 1-(3-Methylisoxazol-4-yl)ethanone Decision Is waste pure or mixed with aqueous? Gen->Decision Pure Pure / Organic Stock Decision->Pure Pure Mixed Aqueous Reaction Mixture Decision->Mixed Mixed OrgWaste Non-Halogenated Organic Waste Container Pure->OrgWaste Extract Liquid-Liquid Extraction (e.g., EtOAc) Mixed->Extract Extract->OrgWaste Organic Phase AqWaste Neutralize & Route to Aqueous Waste Extract->AqWaste Aqueous Phase Incinerate EPA-Approved Controlled Incineration OrgWaste->Incinerate AqWaste->Incinerate Trace Organics

Workflow for the segregation and disposal of 1-(3-Methylisoxazol-4-yl)ethanone laboratory waste.

Self-Validating Disposal Protocols

To ensure maximum safety and compliance, use the following step-by-step methodologies. These protocols incorporate self-validating checks to confirm that each step has been executed correctly.

Protocol A: Handling Pure Compound or Organic Stock Solutions

This procedure applies to expired reagents, unused stock solutions, or pure organic fractions containing 1-(3-Methylisoxazol-4-yl)ethanone.

  • Container Selection: Select a chemically resistant, leakproof container (e.g., high-density polyethylene (HDPE) or amber glass) specifically designated for "Non-Halogenated Organic Waste"[2].

  • Compatibility Check (Validation Step): Before pouring, review the waste log attached to the container. Verify that no strong oxidizers, acids, or halogenated solvents (e.g., chloroform, dichloromethane) have been added to this specific carboy[2][5].

  • Transfer: In a well-ventilated fume hood, carefully transfer the 1-(3-Methylisoxazol-4-yl)ethanone solution into the waste container. Use a funnel to prevent spills.

  • Labeling: Immediately update the hazardous waste label. Federal EPA regulations (40 CFR Part 262) require the label to explicitly state "Hazardous Waste," list the specific chemical constituents (including CAS 58752-01-5), and display the accumulation start date[4].

  • Storage: Cap the container tightly and store it in a secondary containment tray away from heat sources and direct sunlight[7].

Protocol B: Phase Separation of Aqueous Reaction Mixtures

When 1-(3-Methylisoxazol-4-yl)ethanone is used in a reaction resulting in an aqueous mixture, the organic components must be extracted prior to disposal to minimize the volume of hazardous organic waste.

  • Quenching: Ensure the reaction is fully quenched and no reactive intermediates remain.

  • Extraction: Transfer the mixture to a separatory funnel. Add a suitable non-halogenated extraction solvent (e.g., ethyl acetate) and agitate carefully, venting frequently.

  • Phase Identification (Validation Step): Allow the layers to separate. To validate which layer is aqueous, add a single drop of deionized water to the top layer. If the drop dissolves, the top layer is aqueous; if it passes through or forms a distinct bead, the top layer is organic.

  • Aqueous Phase Treatment: Drain the aqueous phase into a temporary beaker.

    • Validation: Test the pH using indicator paper or a calibrated pH meter. Adjust using 1M HCl or 1M NaOH until a stable pH of 6.0–8.0 is achieved[8].

    • Once neutralized, transfer to the "Aqueous Waste" container (note: this may still require incineration depending on trace organic content and institutional policy)[5].

  • Organic Phase Collection: Drain the organic phase (containing the 1-(3-Methylisoxazol-4-yl)ethanone) into the "Non-Halogenated Organic Waste" container.

  • Final Logistics: Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste broker to schedule a pickup before the EPA accumulation time limit (typically 90 days for Large Quantity Generators) expires[4].

References

  • LookChem. "Cas 58752-01-5,Ethanone, 1-(3-methyl-4-isoxazolyl)".
  • ChemicalBook. "3-hydroxy-isoxazole - Safety Data Sheet".
  • Synquest Labs. "7-Bromobenzo[d]isoxazole Safety Data Sheet".
  • Fisher Scientific. "SAFETY DATA SHEET - Isoxazole".
  • Environmental Marketing Services. "Safe Disposal of Laboratory Chemicals".
  • National Research Council (US) Committee. "Management of Waste - Prudent Practices in the Laboratory", NCBI Bookshelf - NIH.
  • Flinn Scientific. "Laboratory Chemical Disposal".
  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations".

Sources

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